5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Description
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Properties
IUPAC Name |
tert-butyl 3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-8-5-14(6-9(8)13-12-7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXHLTUZGFIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CC2=NN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951127-35-8 | |
| Record name | 5-BOC-3-METHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Protected Pyrrolo[3,4-c]pyrazoles: A Case Study on a Key Synthetic Building Block
Abstract: The pyrrolo[3,4-c]pyrazole scaffold is a significant heterocyclic core in modern medicinal chemistry, appearing in a variety of pharmacologically active agents. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is fundamental to the elaboration of this core into complex drug candidates. While a comprehensive, publicly available dataset for the specific molecule 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is limited, this guide will focus on the principles of its chemistry through a well-documented, structurally related analogue. This technical whitepaper provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and analytical characterization of Boc-protected bicyclic pyrazoles, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyrazole Core
The fusion of pyrrolidine and pyrazole rings creates the pyrrolo[3,4-c]pyrazole bicyclic system, a "privileged scaffold" in drug discovery.[1] This structural motif is present in molecules targeting a wide range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in various biological interactions.[2][4][5]
The strategic installation of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a critical step in the synthetic application of these scaffolds. This manipulation serves two primary purposes:
-
Modulation of Reactivity: The Boc group deactivates the protected nitrogen, preventing its participation in unwanted side reactions and directing subsequent chemical transformations to other positions on the heterocyclic core.
-
Enhancement of Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of the heterocyclic core in common organic solvents, facilitating reaction setup and purification.
This guide will elucidate the core properties and applications of this important class of molecules.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and analytical characteristics of a synthetic building block is paramount for its effective use. The data presented here is based on publicly available information for representative Boc-protected pyrrolo[3,4-c]pyrazole structures.
Physical and Chemical Properties
The properties of these compounds are dictated by the combination of the rigid bicyclic core and the flexible Boc group.
| Property | Representative Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [6][7] |
| Molecular Weight | 209.25 g/mol | [6][7] |
| Appearance | White to off-white solid | Generic |
| Boiling Point | ~366 °C at 760 mmHg | [6] |
| Density | ~1.24 g/cm³ | [6] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Generic |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Key expected signals include:
-
A prominent singlet around 1.4-1.5 ppm , integrating to 9 hydrogens, which is characteristic of the tert-butyl group of the Boc protector.
-
Singlets or multiplets in the 4.0-5.0 ppm range corresponding to the CH₂ protons of the dihydropyrrole ring.
-
A signal in the 7.0-8.0 ppm region for the C-H proton on the pyrazole ring.
-
A broad singlet, often at a higher chemical shift (>10 ppm), for the N-H proton of the pyrazole ring, which may be absent if the spectrum is run in D₂O due to proton exchange.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton. Expected signals include:
-
A signal around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
A signal around 80-82 ppm for the quaternary carbon of the Boc group.
-
Signals for the CH₂ carbons of the pyrrolidine ring typically appear in the 40-50 ppm range.
-
Signals for the pyrazole ring carbons will be in the aromatic region, typically 110-150 ppm .
-
The carbonyl carbon of the Boc group will appear downfield, around 150-155 ppm .
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight. The expected [M+H]⁺ ion for a compound with the formula C₁₀H₁₅N₃O₂ would be approximately m/z 210.12.
Synthesis and Purification Workflow
The synthesis of the pyrrolo[3,4-c]pyrazole core often involves a multi-step sequence, starting from commercially available precursors. A general workflow is outlined below.
Caption: General synthetic workflow for Boc-protected pyrrolo[3,4-c]pyrazoles.
Detailed Experimental Protocol: Boc Protection
This protocol describes the final step of the synthesis, the protection of the pyrrolidine nitrogen.
Rationale: The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source and a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.
Procedure:
-
Dissolution: Dissolve the unprotected pyrrolo[3,4-c]pyrazole core (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Chemical Reactivity and Synthetic Utility
The true value of this compound and its analogues lies in their utility as versatile intermediates in drug synthesis. The Boc group allows for selective reactions at other positions.
Key Transformations:
-
N-Alkylation/Arylation: The unprotected pyrazole nitrogen can be alkylated or arylated under basic conditions.
-
Halogenation: The pyrazole ring can be halogenated (e.g., brominated or iodinated) at the C3 position, installing a handle for cross-coupling reactions.
-
Boc Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), revealing the pyrrolidine nitrogen for further functionalization, such as amide coupling or reductive amination.
Caption: Key synthetic transformations of the Boc-protected scaffold.
Stability, Storage, and Safety
-
Stability: Boc-protected pyrazoles are generally stable compounds under standard laboratory conditions. They are, however, sensitive to strong acids, which will cleave the Boc group.
-
Storage: For long-term storage, the compound should be kept in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dry place away from direct sunlight. Refrigeration is recommended.
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The 5-Boc-protected pyrrolo[3,4-c]pyrazole framework represents a cornerstone in the synthesis of complex heterocyclic molecules for drug discovery. Its physicochemical properties make it a tractable and versatile building block. A thorough understanding of its spectroscopic signature, synthetic accessibility, and chemical reactivity is essential for any scientist working in medicinal chemistry. The strategic use of the Boc protecting group enables a modular approach to library synthesis, allowing for the systematic exploration of chemical space around this privileged core, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4,6-Dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid te… [cymitquimica.com]
- 8. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Authored by: A Senior Application Scientist
Introduction
The pyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules, including potent kinase inhibitors. The title compound, 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole (CAS 951127-35-8), serves as a crucial N-Boc protected building block for the synthesis of complex pharmaceutical agents. Its rigid bicyclic structure and functional handles allow for precise three-dimensional orientation of substituents, making it an attractive synthon for drug discovery professionals.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.
-
Molecular Formula: C₁₂H₁₉N₃O₂
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Molecular Weight: 237.30 g/mol
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Core Scaffold: A fused bicyclic system consisting of a pyrazole ring and a dihydropyrrole ring.
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Key Functional Groups:
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tert-Butoxycarbonyl (Boc) protecting group (a carbamate).
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A secondary amine within the pyrazole ring (N-H).
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A methyl substituent on the pyrazole ring.
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Two methylene (CH₂) groups forming the dihydropyrrole moiety.
-
Caption: Molecular structure with key atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The asymmetry of the molecule renders the protons on the C4 and C6 methylene groups diastereotopic, which is a key feature to look for in the ¹H NMR spectrum.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides a distinct fingerprint based on the chemical environment of each hydrogen atom.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) for referencing.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data with appropriate Fourier transformation, phasing, and baseline correction.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |
| ~12.1 | br s | 1H | N1-H | The acidic proton on the pyrazole nitrogen. Its chemical shift is highly dependent on solvent and concentration and often appears as a broad singlet due to exchange. |
| ~4.45 | s | 2H | C6-H₂ | These methylene protons are adjacent to the pyrazole ring. Their equivalence, leading to a singlet, suggests rapid conformational averaging or a symmetric magnetic environment. |
| ~4.35 | s | 2H | C4-H₂ | These methylene protons are adjacent to the pyrazole ring's carbon side. A distinct singlet from C6-H₂ confirms their unique chemical environment. |
| ~2.15 | s | 3H | C3-CH₃ | A sharp singlet characteristic of a methyl group attached to an aromatic (pyrazole) ring. |
| ~1.40 | s | 9H | Boc -C(CH₃ )₃ | The nine protons of the tert-butyl group are magnetically equivalent, giving rise to a strong, sharp singlet. This is a hallmark signal for a Boc-protecting group.[1][2][3] |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring it is sufficiently concentrated (20-50 mg).
-
Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. A larger number of scans is typically required compared to ¹H NMR.
-
Processing: Standard Fourier transformation and processing.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |
| ~153.5 | Boc C =O | The carbonyl carbon of the carbamate appears in the typical downfield region for this functional group. |
| ~145.0 | C 3 | The substituted carbon of the pyrazole ring, shifted downfield by the attached methyl group and its position in the heterocyclic ring.[4][5] |
| ~135.8 | C 6a | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the adjacent nitrogen atoms. |
| ~118.2 | C 3a | The second quaternary carbon at the ring fusion. |
| ~79.0 | Boc -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, characteristically found around 80 ppm. |
| ~49.5 | C 6 | Methylene carbon adjacent to the pyrazole N1 and the Boc-protected N5. Shielded relative to C4. |
| ~48.0 | C 4 | Methylene carbon adjacent to the pyrazole C3a and the Boc-protected N5. |
| ~28.0 | Boc -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, giving a strong signal. |
| ~11.0 | C3-C H₃ | The methyl carbon attached to the pyrazole ring, appearing in the upfield aliphatic region.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (IR):
-
Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify peaks corresponding to known vibrational frequencies of functional groups.
Predicted Key IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |
| ~3250-3150 | N-H Stretch (broad) | Pyrazole N-H | A broad absorption in this region is characteristic of a hydrogen-bonded N-H group, confirming the presence of the pyrazole tautomer shown.[7] |
| ~2975, 2870 | C-H Stretch (aliphatic) | -CH₃, -CH₂-, t-Butyl | These absorptions confirm the presence of sp³-hybridized C-H bonds from the various aliphatic parts of the molecule. |
| ~1690 | C=O Stretch (strong) | Boc Carbamate | This is a critical and typically the most intense peak in the spectrum, providing definitive evidence for the Boc protecting group. Its position indicates a carbamate carbonyl. |
| ~1550 | C=N Stretch | Pyrazole Ring | Corresponds to the stretching vibration of the carbon-nitrogen double bond within the aromatic pyrazole ring.[8] |
| ~1480, 1410 | C-H Bend | -CH₂, -CH₃ | Bending (scissoring and rocking) vibrations for the methylene and methyl groups. |
| ~1160 | C-O Stretch | Boc Ester Linkage (O-C(CH₃)₃) | A strong band associated with the C-O single bond stretching of the ester-like portion of the Boc group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and therefore the molecular weight, of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Experimental Protocol (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Acquire the spectrum in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.
Predicted Mass Spectrometry Data (ESI-HRMS):
| m/z (Daltons) | Ion Species | Formula | Interpretation |
| 238.1550 | [M+H]⁺ | [C₁₂H₂₀N₃O₂]⁺ | The protonated molecular ion. Its accurate mass confirms the elemental composition of the parent molecule. This is the primary piece of evidence for the compound's identity. |
| 260.1370 | [M+Na]⁺ | [C₁₂H₁₉N₃O₂Na]⁺ | The sodium adduct is commonly observed in ESI-MS and serves as further confirmation of the molecular weight. |
| 182.1026 | [M+H - C₄H₈]⁺ | [C₈H₁₂N₃O₂]⁺ | A characteristic loss of isobutylene (56 Da) from the Boc group. |
| 138.0869 | [M+H - Boc]⁺ | [C₇H₁₂N₃]⁺ | Fragmentation involving the loss of the entire Boc group (100 Da) to yield the deprotected bicyclic amine core. This is a highly diagnostic fragmentation pathway. |
Integrated Spectroscopic Workflow
A robust characterization relies on the synergistic use of multiple analytical techniques. The workflow below illustrates a logical process for structure elucidation and confirmation.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
The spectroscopic profile of tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is highly distinctive. The ¹H NMR is characterized by three key singlets corresponding to the Boc (δ ~1.40), methyl (δ ~2.15), and two inequivalent methylene groups (δ ~4.3-4.5). The ¹³C NMR confirms the presence of 10 unique carbon environments, including the signature Boc carbonyl and quaternary carbons. The IR spectrum is dominated by a strong carbamate C=O stretch near 1690 cm⁻¹, while mass spectrometry confirms the molecular weight with a protonated molecular ion at m/z 238.1550 and shows characteristic loss of the Boc protecting group. Together, these techniques provide an unambiguous and self-validating system for the structural confirmation of this important synthetic building block.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [ouci.dntb.gov.ua]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[3,4-c]pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – core molecular structures that can interact with multiple biological targets, offering a rich foundation for the development of novel therapeutics. The pyrrolo[3,4-c]pyrazole nucleus, a fused heterocyclic system comprising a pyrrole and a pyrazole ring, has emerged as one such scaffold of significant interest. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with the active sites of various enzymes and receptors. This unique topology, combined with the synthetic tractability of the core, has propelled the exploration of pyrrolo[3,4-c]pyrazole derivatives across a wide spectrum of therapeutic areas.
This technical guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive overview of the diverse biological activities associated with the pyrrolo[3,4-c]pyrazole core. We will delve into the mechanistic underpinnings of its anticancer, anti-inflammatory, antiviral, and antibacterial properties, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and quantitative data. By elucidating the causality behind experimental choices and providing validated methodologies, this guide aims to serve as an authoritative resource for the rational design and evaluation of novel therapeutic agents based on this promising scaffold.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The dysregulation of cellular signaling pathways, particularly those governing cell cycle progression and proliferation, is a hallmark of cancer. The pyrrolo[3,4-c]pyrazole scaffold has demonstrated significant potential as a platform for the development of potent anticancer agents, primarily through the inhibition of key protein kinases.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
A primary mechanism by which pyrrolo[3,4-c]pyrazole derivatives exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[1] CDKs are a family of serine/threonine kinases that act as master regulators of the cell cycle.[2] The Cyclin E/CDK2 complex, for instance, is pivotal for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[3][4] In many cancers, the activity of this complex is aberrantly high, leading to uncontrolled cell proliferation.[2]
Pyrrolo[3,4-c]pyrazole-based inhibitors function as ATP-competitive antagonists. They occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and S-phase entry. This leads to cell cycle arrest at the G1/S checkpoint and can subsequently induce apoptosis (programmed cell death).[4]
Caption: Inhibition of the CDK2/Cyclin E pathway by pyrrolo[3,4-c]pyrazole derivatives.
Quantitative Data: Anticancer Activity of Pyrrolo[3,4-c]pyrazole Derivatives
The anticancer potency of various pyrrolo[3,4-c]pyrazole derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit a biological process by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | HCT-116 (Colon) | 0.15 | [5] |
| 11a | A549 (Lung) | 0.21 | [5] |
| 11a | MCF-7 (Breast) | 0.33 | [5] |
| 11a | K562 (Leukemia) | 0.09 | [5] |
| Compound 5b | K562 (Leukemia) | <0.1 | [6] |
| Compound 5b | MCF-7 (Breast) | 0.24 | [6] |
| Compound 5b | A549 (Lung) | 0.18 | [6] |
| Pyrazolopyrimidine 5 | HT1080 (Fibrosarcoma) | 96.25 | [7] |
| Pyrazolopyrimidine 5 | HeLa (Cervical) | 74.8 | [7] |
| Pyrazolopyrimidine 5 | Caco-2 (Colorectal) | 76.92 | [7] |
| Pyrazolopyrimidine 5 | A549 (Lung) | 148 | [7] |
| Pyrazolopyrimidine 7 | HT1080 (Fibrosarcoma) | 43.75 | [7] |
| Pyrazolopyrimidine 7 | HeLa (Cervical) | 17.50 | [7] |
| Pyrazolopyrimidine 7 | Caco-2 (Colorectal) | 73.08 | [7] |
| Pyrazolopyrimidine 7 | A549 (Lung) | 68.75 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pyrrolo[3,4-c]pyrazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-c]pyrazole compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrrolo[3,4-c]pyrazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:
-
Substitution at the 1-position: Acyl groups at the 1-position have been shown to be crucial for potent anticancer activity. For instance, compound 11a , with a 2,4-dichlorobenzoyl group, exhibited significantly higher potency across multiple cell lines compared to analogues with other substituents.[5] This suggests that the electronic and steric properties of this group are critical for optimal interaction with the target kinase.
-
Amino group at the 3-position: A free amino group at the 3-position is generally considered essential for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of CDKs.
-
Substituents on the pyrazole nitrogen: The nature of the substituent on the pyrazole nitrogen can influence both potency and selectivity.
-
Fused ring system: The planarity and rigidity of the fused pyrrolo[3,4-c]pyrazole system are important for presenting the key pharmacophoric elements in the correct orientation for target binding.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. The pyrrolo[3,4-c]pyrazole scaffold has also been explored for its potential to modulate inflammatory responses.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of certain pyrazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Similarly, cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.[8] Some pyrazole-containing compounds have been shown to be potent and selective COX-2 inhibitors.[9]
Caption: Inhibition of pro-inflammatory pathways by pyrrolo[3,4-c]pyrazole derivatives.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often assessed by their ability to inhibit COX enzymes or NO production.
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazole derivatives | COX-2 | 0.019 - 0.061 | [9] |
| Pyrazoline derivative (2g) | Lipoxygenase | 80 | [10] |
| Bipyrazole (76) | COX-2 | 8.5 | [8] |
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Pyrrolo[3,4-c]pyrazole test compounds
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage inhibition of NO production and calculate the IC50 value.
Antiviral and Antibacterial Activities: Combating Infectious Agents
The pyrrolo[3,4-c]pyrazole scaffold has also shown promise in the development of antimicrobial and antiviral agents.
Antiviral Activity
Certain pyrrolo[3,4-c]pyridine derivatives, which are structurally related to pyrrolo[3,4-c]pyrazoles, have demonstrated significant anti-HIV-1 activity.[11] One of the most active compounds, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, exhibited an EC50 of 1.65 µM.[11] The mechanism of action for some of these compounds involves the inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle.[11]
Antibacterial Activity
Various pyrazole derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[12][13][14] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole derivative (3) | E. coli | 0.25 | [12] |
| Pyrazole derivative (4) | S. epidermidis | 0.25 | [12] |
| Aminoguanidine-derived pyrazoles | S. aureus | 1-8 | [13] |
| Pyrazole-thiazole hybrids | MRSA | <4 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Pyrrolo[3,4-c]pyrazole test compounds
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Synthesis of the Pyrrolo[3,4-c]pyrazole Core
The synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core can be achieved through various synthetic routes. A common approach involves the reaction of a suitably substituted pyrazole with a protected pyrrolidinone derivative, followed by cyclization and deprotection steps.[15][16] The versatility of these synthetic strategies allows for the introduction of diverse substituents at various positions of the scaffold, facilitating the exploration of structure-activity relationships.
Conclusion and Future Perspectives
The pyrrolo[3,4-c]pyrazole core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial effects. The ability of this scaffold to effectively target key enzymes such as CDKs and inhibit critical cellular processes underscores its therapeutic potential.
Future research in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will be crucial for the design of more potent and selective inhibitors. The elucidation of novel mechanisms of action for different biological activities will open up new therapeutic avenues. Furthermore, the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The versatility and proven efficacy of the pyrrolo[3,4-c]pyrazole scaffold ensure that it will remain a focal point of drug discovery efforts for the foreseeable future, with the promise of yielding novel and effective treatments for a range of human diseases.
References
- 1. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole Derivatives
This guide provides a detailed exploration of the mechanistic principles underlying the biological activity of compounds derived from the 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole scaffold. As a key synthetic intermediate, this molecule serves as a versatile building block for a class of potent and selective kinase inhibitors with significant therapeutic potential. We will delve into the established mechanisms of action for this class of compounds, supported by experimental evidence and methodologies crucial for their investigation.
Introduction: The Pyrrolo[3,4-C]pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole nucleus and its fused heterocyclic derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs.[1] The pyrrolo[3,4-c]pyrazole scaffold, in particular, has emerged as a "privileged structure" for the design of kinase inhibitors.[2][3][4][5] This is attributed to its rigid bicyclic structure which can be strategically functionalized to target the ATP-binding site of various protein kinases with high affinity and selectivity.
The subject of this guide, this compound, is a key intermediate in the synthesis of these bioactive molecules.[6] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-selective modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[6] While this specific intermediate is not biologically active itself, its derivatives have shown potent inhibitory activity against several key kinase families implicated in cancer and other diseases.
Core Mechanism of Action: Competitive Inhibition of Kinase Activity
The primary mechanism of action for bioactive derivatives of the pyrrolo[3,4-c]pyrazole scaffold is the competitive inhibition of protein kinases. These small molecules are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and subsequent phosphorylation of target proteins. This disruption of kinase activity can modulate downstream signaling pathways, leading to a therapeutic effect.
Targeting Key Kinase Families
Derivatives of the pyrrolo[3,4-c]pyrazole scaffold have been successfully developed to target a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Substituted pyrrolo[3,4-c]pyrazoles have been identified as potent inhibitors of CDK2/cyclin A, a key regulator of the cell cycle.[2][5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
-
Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitosis. Pyrrolo[3,4-c]pyrazole derivatives have been developed as potent inhibitors of Aurora kinases, demonstrating anti-proliferative activity in various cancer cell lines.[3]
-
Protein Kinase C (PKC): Specific derivatives of N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole have shown high potency and selectivity for PKCβII, a kinase implicated in the pathophysiology of diabetic complications.[4]
The versatility of the pyrrolo[3,4-c]pyrazole scaffold allows for the generation of inhibitors with varying selectivity profiles, from highly specific inhibitors of a single kinase to multi-kinase inhibitors targeting several related enzymes.[7]
Structural Basis of Kinase Inhibition
The pyrrolo[3,4-c]pyrazole core provides a rigid framework that can be elaborated with various substituents to achieve high-affinity binding to the kinase ATP pocket. The design of these inhibitors often involves computational modeling and structure-based drug design to optimize interactions with key residues in the ATP-binding site.
Caption: Generalized binding mode of a pyrrolo[3,4-c]pyrazole inhibitor in a kinase ATP-binding site.
Experimental Protocols for Mechanistic Elucidation
The following protocols are fundamental for characterizing the mechanism of action of novel kinase inhibitors derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the test compound is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer containing a buffer salt (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).
-
Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and ATP at the desired concentrations in the kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in metabolic activity in the presence of the compound indicates an anti-proliferative effect.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well.
-
Incubate for a period to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance or fluorescence of the product using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.
-
Determine the GI₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the data on a dose-response curve.
-
Caption: Workflow for the discovery and optimization of pyrrolo[3,4-c]pyrazole-based kinase inhibitors.
Data Presentation
The following table summarizes the kinase inhibitory profiles of representative pyrrolo[3,4-c]pyrazole derivatives based on published literature.
| Scaffold | Target Kinase(s) | Reported Activity | Reference |
| 6-Substituted pyrrolo[3,4-c]pyrazoles | CDK2/cyclin A | Improved biochemical and cellular activity | [2] |
| 5-Phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Aurora kinases | Low nanomolar potency | [3] |
| N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole | PKCβII, PKCα | Ki values in the 0.1-181 nM range | [4] |
| 3-Amino-pyrrolo[3,4-c]pyrazoles | CDK2, Aurora | Submicromolar activity | [5] |
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The core mechanism of action for its bioactive derivatives is the competitive inhibition of the ATP-binding site of key kinases involved in cell cycle regulation, proliferation, and other disease-related signaling pathways. A thorough understanding of this mechanism, coupled with robust experimental validation, is crucial for the successful translation of these promising compounds into novel therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-pyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Cas 398491-59-3,5N-BOC-3-AMINO-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYROZOLE | lookchem [lookchem.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole: A Methodological Framework for Characterization
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Senior Application Scientist, Gemini Division
Foreword: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide addresses the characterization of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole , a heterocyclic compound featuring a fused pyrrole-pyrazole core and a tert-butyloxycarbonyl (Boc) protecting group.[1]
Given that specific experimental data for this exact molecule is not extensively published, this document serves as a comprehensive methodological framework. It is designed for researchers, chemists, and drug development professionals, providing the theoretical basis and practical, field-proven protocols to determine the solubility and stability profiles of this compound or structurally similar molecules. The principles and workflows outlined herein are grounded in established pharmaceutical science and regulatory expectations.[2][3]
Part 1: Solubility Profiling in Organic Solvents
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of its developability. It dictates the feasibility of formulation, purification, and administration strategies. The solubility of this compound is governed by the interplay between its lipophilic Boc group and its polar heterocyclic core.
Theoretical Considerations: Predicting Solubility
The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[4][5][6]
-
Molecular Structure Analysis:
-
Pyrrolo[3,4-C]pyrazole Core: This fused heterocyclic system contains multiple nitrogen atoms capable of hydrogen bonding, contributing to its inherent polarity.[7][8][9]
-
tert-Butyloxycarbonyl (Boc) Group: The bulky, non-polar tert-butyl component of the Boc group significantly increases the molecule's lipophilicity. The presence of a protecting group can enhance solubility in organic solvents compared to the unprotected parent molecule.[10][11]
-
Overall Polarity: The molecule possesses a balanced polarity. It is expected to exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and potentially limited solubility in highly polar protic solvents (e.g., water) due to the lipophilic Boc group. Its optimal solubility is likely to be found in polar aprotic solvents (e.g., DMSO, DMF, THF) and some polar protic solvents like alcohols (e.g., ethanol, methanol).
-
The choice of solvent is critical, as solvent polarity can affect the stability of dipoles within the solute, influencing the dissolution process.[12] The strength of interactions between the solute and solvent molecules ultimately determines the extent of solubility.[5]
Experimental Workflow for Solubility Determination
A systematic approach is essential for accurately quantifying solubility. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is highly reliable for compounds with low solubility.[13][14]
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.[13]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[14]
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to let excess solid settle.
-
Filtration: Carefully withdraw an aliquot from the clear supernatant and immediately filter it through a solvent-compatible 0.45 µm syringe filter to remove any undissolved particulates.
-
Dilution: Dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection.[15] Calculate the concentration based on a standard curve prepared from a known concentration of the compound.
Data Presentation: Solubility Profile
Summarize the quantitative results in a structured table for easy comparison and analysis.
| Solvent | Solvent Type | Dielectric Constant (20°C) | Polarity Index | Observed Solubility (mg/mL) at 25°C |
| Dichloromethane | Halogenated | 9.1 | 3.1 | [Experimental Data] |
| Acetone | Ketone | 20.7 | 5.1 | [Experimental Data] |
| Ethanol | Polar Protic | 24.6 | 4.3 | [Experimental Data] |
| Acetonitrile | Nitrile | 37.5 | 5.8 | [Experimental Data] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 6.4 | [Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 | [Experimental Data] |
| Tetrahydrofuran (THF) | Ether | 7.6 | 4.0 | [Experimental Data] |
| Ethyl Acetate | Ester | 6.0 | 4.4 | [Experimental Data] |
| Toluene | Aromatic HC | 2.4 | 2.4 | [Experimental Data] |
| n-Hexane | Non-polar | 1.9 | 0.1 | [Experimental Data] |
Part 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors.[3] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation of a molecule to identify likely degradation pathways and products.[2][16] This information is vital for developing stable formulations and establishing shelf-life.[17]
Theoretical Considerations: Potential Stability Liabilities
The structure of this compound suggests several potential degradation pathways:
-
Acid-Catalyzed Deprotection: The N-Boc group is notoriously sensitive to acid.[18] Under acidic conditions, it can be cleaved to yield the corresponding free amine, carbon dioxide, and isobutene.[19] This is the most anticipated degradation pathway.
-
Thermal Degradation: Boc groups can also be thermally labile, potentially leading to deprotection at elevated temperatures.[20]
-
Oxidation: The dihydro-pyrrolo ring and the pyrazole system could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.
-
Photolysis: Aromatic and heterocyclic systems can be sensitive to light, potentially undergoing rearrangement or degradation upon UV/Vis light exposure.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies should be systematic, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.[21] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at detectable levels without being overly complex.[16][21]
Caption: Workflow for a Forced Degradation Study.
Detailed Protocols for Stress Testing
A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture, such as acetonitrile and water.[21]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate a vial at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.[21]
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, using 0.2 M NaOH (final concentration 0.1 M NaOH) and neutralizing with HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store at room temperature and monitor at regular intervals. The reaction is typically fast.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).[17]
-
Analyze samples at set time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose the solid compound and a solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after a specified exposure period.
-
Analytical Method and Data Presentation
A crucial outcome of forced degradation is the development of a stability-indicating analytical method . This is typically an HPLC method capable of separating the intact parent drug from all process impurities and degradation products.[17][]
Data Summary: Forced Degradation Results
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Number of Degradants Detected | Remarks (e.g., Major Degradant RRT) |
| 0.1 M HCl | 24h | 60°C | [Experimental Data] | [Experimental Data] | e.g., Likely Boc-deprotection |
| 0.1 M NaOH | 24h | 60°C | [Experimental Data] | [Experimental Data] | |
| 3% H₂O₂ | 8h | RT | [Experimental Data] | [Experimental Data] | |
| Thermal (Solid) | 7 days | 80°C | [Experimental Data] | [Experimental Data] | |
| Photolytic (ICH Q1B) | - | - | [Experimental Data] | [Experimental Data] |
Conclusion
While direct published data for this compound is scarce, a robust characterization of its solubility and stability is achievable through the systematic application of established scientific methodologies. The theoretical framework suggests a molecule of balanced polarity with a primary stability liability at the acid-sensitive N-Boc protecting group.
By following the detailed protocols for solubility assessment and forced degradation outlined in this guide, researchers can generate the critical data necessary to understand the compound's behavior in various chemical environments. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of a potential drug candidate.
References
- 1. lookchem.com [lookchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. m.youtube.com [m.youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pyrrolo[3,4-c]pyrazole-3-carbaldehyde | C6H3N3O | CID 170338525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones | MDPI [mdpi.com]
- 10. labinsights.nl [labinsights.nl]
- 11. docsity.com [docsity.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. acdlabs.com [acdlabs.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic pathway, and its emerging applications in drug discovery, supported by insights into the broader class of pyrrolo[3,4-c]pyrazole derivatives.
Core Compound Identification
The subject of this guide is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a dihydropyrrole ring, with a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen. This structure serves as a valuable scaffold in the design of targeted therapeutics.
| Identifier | Value | Source |
| IUPAC Name | tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | N/A |
| CAS Number | 951127-35-8 | [1][] |
| Molecular Formula | C₁₁H₁₇N₃O₂ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
Synthesis and Mechanism
A general and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative.[3] For the target molecule, a logical precursor would be a suitably functionalized pyrazolone.
Proposed Synthetic Workflow
The synthesis of the pyrrolo[3,4-c]pyrazole core often involves a multi-step sequence. A common strategy begins with the formation of a pyrazolone intermediate, which is then elaborated to build the fused pyrrole ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed)
This protocol is a hypothetical sequence based on analogous syntheses.[4]
Step 1: Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one
-
In a round-bottom flask, combine ethylacetoacetate and absolute ethanol.
-
Slowly add hydrazine hydrate to the stirred solution, maintaining the temperature around 60°C.
-
Continue stirring at room temperature after the initial exothermic reaction subsides to allow for crystallization.
-
Cool the mixture in an ice bath to complete the crystallization process.
-
Filter the solid product and wash with cold ethanol.
Step 2: Formation of a Chalcone Intermediate
-
Dissolve the 5-methyl-2,4-dihydro-3H-pyrazol-3-one and a suitable heteroaromatic aldehyde in glacial acetic acid.
-
Add anhydrous sodium acetate as a catalyst.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture over crushed ice to precipitate the chalcone product.
-
Filter and recrystallize the solid from a suitable solvent.
Step 3: Cyclization to the Pyrrolo[3,4-c]pyrazole Core
-
Dissolve the chalcone intermediate and a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent such as ethanol or acetic acid.
-
Add a base (e.g., NaOH) or a catalyst (e.g., sodium acetate) as required.
-
Reflux the mixture for an extended period to facilitate the cyclization.
-
Isolate the crude product by pouring the reaction mixture into ice water, followed by filtration.
Step 4: N-Boc Protection
-
Dissolve the synthesized pyrrolo[3,4-c]pyrazole core in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion.
-
Purify the final product using column chromatography on silica gel.
Characterization
The structural elucidation of tert-butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate would rely on standard spectroscopic techniques. While specific data for this exact compound is not publicly available, the expected spectral features are outlined below based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group on the pyrazole ring. The protons on the dihydropyrrole ring would likely appear as multiplets in the aliphatic region. A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector would be observed, typically around 1.4-1.5 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the carbons of the bicyclic core, and the quaternary and methyl carbons of the Boc group. The carbonyl carbon of the Boc group would appear significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (223.27 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band for the carbonyl group (C=O) of the Boc protector, typically in the range of 1680-1710 cm⁻¹. N-H stretching vibrations may also be present if the pyrazole nitrogen is unsubstituted.
Applications in Drug Discovery
The pyrrolo[3,4-c]pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have shown promise in several therapeutic areas.
Kinase Inhibition
A significant area of application for pyrrolo[3,4-c]pyrazole derivatives is in the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
-
Protein Kinase C (PKC) Inhibition: Certain 3-amino-pyrrolo[3,4-c]pyrazole derivatives have been patented as potent inhibitors of Protein Kinase C (PKC), particularly the PKCβ isoform. This kinase is implicated in the pathophysiology of diabetic complications. These compounds are designed to be competitive with ATP at the kinase domain.
Caption: Mechanism of PKC inhibition by pyrrolo[3,4-c]pyrazole derivatives.
Other Potential Applications
-
Antitumor Agents: Some pyrrolo[3,4-c]pyrazole diamide derivatives have been investigated as inhibitors of Ubiquitin-Specific Protease 7 (USP7). Inhibition of USP7 can enhance the anti-tumor activity of certain drugs, indicating a potential role for this scaffold in oncology.
-
Treatment of Diabetes and its Complications: As mentioned, the inhibition of PKCβ by these compounds makes them promising candidates for treating diabetic complications such as retinopathy, nephropathy, and neuropathy.
Conclusion
tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolo[3,4-c]pyrazole core is a versatile scaffold that has demonstrated significant potential in the development of kinase inhibitors and other targeted therapies. Further research into the synthesis and biological activity of derivatives based on this core is warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide to Pyrrolo[3,4-c]pyrazole Compounds: Discovery, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of the pyrrolo[3,4-c]pyrazole core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its discovery, chronicle the evolution of its synthesis, and explore its diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Privileged Scaffold
The pyrrolo[3,4-c]pyrazole nucleus is a fused bicyclic heterocycle comprising a pyrrole ring fused to a pyrazole ring. This unique arrangement of nitrogen atoms within a compact, rigid structure imparts specific physicochemical properties that make it an attractive scaffold for the design of biologically active molecules. While bicyclic heterocycles containing a pyrazole moiety are relatively rare in nature, they are prevalent in the pharmaceutical industry, with the pyrrolo[3,4-c]pyrazole core standing out for its therapeutic potential.[1]
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including the inhibition of kinases, modulation of ion channels, and interaction with various other cellular targets.[2][3][4] This guide will provide a detailed exploration of these facets, aiming to equip researchers with the foundational knowledge required to navigate and innovate within this chemical space.
A Historical Perspective: The Unveiling of the Pyrrolo[3,4-c]pyrazole Core
The history of pyrazole chemistry dates back to 1883, with the pioneering work of Ludwig Knorr on the synthesis of substituted pyrazoles. However, the specific discovery of the fused pyrrolo[3,4-c]pyrazole system is more recent. Early methods for constructing this bicyclic system involved two primary approaches: the reaction of appropriately 4-substituted pyrrolidin-3-ones with hydrazines and the 1,3-dipolar cycloaddition of diazoalkanes to maleimides.[5][6] These initial forays laid the groundwork for the development of more sophisticated and efficient synthetic strategies in the decades that followed.
A significant advancement in the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives was reported in 2008, involving the reaction of nitrilimines with N-arylmaleimides.[5] This method provided a versatile route to a range of substituted compounds and spurred further interest in their biological evaluation.
Synthetic Methodologies: Constructing the Core
The synthesis of the pyrrolo[3,4-c]pyrazole scaffold has evolved considerably, with several strategic approaches now available to organic and medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Multi-step Synthesis from Acyclic Precursors
One of the most versatile methods for the construction of polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-diones begins with the condensation of diethyl acetylenedicarboxylate and arylhydrazines.[1] This approach allows for the systematic introduction of substituents on both the pyrazole and pyrrole rings.
Experimental Protocol: Synthesis of 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones [1]
-
Step 1: Synthesis of 5-Hydroxypyrazoles. To a suspension of a substituted phenylhydrazine hydrochloride and diethyl acetylenedicarboxylate in ethanol, triethylamine is added. The mixture is stirred at room temperature, leading to the formation of the corresponding 5-hydroxypyrazole.
-
Step 2: Vilsmeier-Haack Formylation and Chlorination. The 5-hydroxypyrazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in a solvent such as dichloroethane (DCE) to yield a 4-formyl-5-chloropyrazole.
-
Step 3: Pinnick Oxidation. The aldehyde is then oxidized to the corresponding carboxylic acid using sodium chlorite under mildly acidic conditions.
-
Step 4: Amide Formation. The carboxylic acid is coupled with an appropriate amine (e.g., methylamine, aniline) using peptide coupling reagents like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).
-
Step 5: Saponification. The ester functionality is saponified to the carboxylic acid using a base such as potassium hydroxide (KOH).
-
Step 6: Cyclization to the Pyrrolo[3,4-c]pyrazole-4,6-dione Core. The final cyclization to form the maleimide moiety is achieved by treating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[1]
1,3-Dipolar Cycloaddition of Nitrilimines
A powerful strategy for the synthesis of tetrahydropyrrolo[3,4-c]pyrazole-4,6-diones involves the [3+2] cycloaddition of in situ generated nitrilimines with N-arylmaleimides as the dipolarophiles.[5]
Experimental Protocol: Synthesis of 3,5-Diaryl-1-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-diones [5]
-
Step 1: Generation of Nitrilimine. A hydrazonoyl bromide is treated with a base, such as triethylamine, in a suitable solvent like benzene to generate the corresponding nitrilimine in situ.
-
Step 2: Cycloaddition. The N-arylmaleimide is added to the reaction mixture containing the nitrilimine. The mixture is refluxed to facilitate the 1,3-dipolar cycloaddition, yielding the desired tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione.[5]
Copper-Catalyzed Oxidative Coupling
A more recent and efficient approach involves the copper(I) chloride-catalyzed oxidative coupling of aldehyde hydrazones with maleimides. This method proceeds under mild conditions and utilizes air as the oxidant.[7]
Experimental Protocol: Synthesis of Pyrrolo[3,4-c]pyrazoles via Copper-Catalyzed Oxidative Coupling
-
Reaction Setup: A mixture of the aldehyde hydrazone, maleimide, and a catalytic amount of copper(I) chloride in a suitable solvent is stirred under an air atmosphere.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to afford the dihydropyrazole intermediate.
-
Aromatization: The resulting dihydropyrazole can be oxidized in a subsequent step to the fully aromatic pyrrolo[3,4-c]pyrazole.
Retrosynthetic Analysis Workflow
The design of a synthetic route for a target pyrrolo[3,4-c]pyrazole derivative can be effectively planned using a retrosynthetic approach.
Caption: Retrosynthetic analysis of the pyrrolo[3,4-c]pyrazole core.
Physicochemical and Spectroscopic Properties
The pyrrolo[3,4-c]pyrazole core possesses distinct physicochemical properties that influence its behavior in biological systems. The presence of multiple nitrogen atoms allows for hydrogen bonding interactions, and the aromatic nature of the fully oxidized system contributes to its stability.
Table 1: Physicochemical Properties of Representative Pyrrolo[3,4-c]pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione | C₁₃H₁₀ClN₃O₂ | 275.70 | 208-210 | [1] |
| 3-Chloro-5-methyl-2-(4-nitrophenyl)pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione | C₁₂H₇ClN₄O₄ | 306.67 | 206-208 | [8] |
| 3,5-Di-(4-fluorophenyl)-1-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione | C₂₃H₁₄F₂N₄O₄ | 448.38 | 292-294 | [5] |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization of these compounds.
-
¹H NMR: The proton NMR spectra typically show characteristic signals for the aromatic protons of the heterocyclic core and any substituents.
-
¹³C NMR: The carbon NMR spectra provide information about the carbon framework, with distinct chemical shifts for the carbonyl carbons in the dione derivatives.
-
IR Spectroscopy: The IR spectra of pyrrolo[3,4-c]pyrazole-4,6-diones exhibit strong absorption bands corresponding to the carbonyl stretching vibrations.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
Biological Activities and Therapeutic Applications
Pyrrolo[3,4-c]pyrazole derivatives have emerged as a versatile class of compounds with a wide range of biological activities, making them promising candidates for drug discovery in various therapeutic areas.
Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrrolo[3,4-c]pyrazole scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.
-
Protein Kinase C (PKC) Inhibition: A series of N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives have been patented as potent inhibitors of protein kinase C βII (PKCβII).[4] These compounds compete with ATP at the kinase domain and have shown high potency, with Ki values in the nanomolar range. PKCβ is implicated in the pathophysiology of diabetic complications, making these inhibitors potential therapeutic agents for this condition.[4]
Caption: Inhibition of the PKC signaling pathway by pyrrolo[3,4-c]pyrazole derivatives.
-
Other Kinase Targets: While direct inhibition of kinases by the pyrrolo[3,4-c]pyrazole core is a key area, related fused pyrazole systems have also shown activity against other kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).[3][9] This suggests that the broader pyrazolopyrimidine and related scaffolds are privileged for kinase inhibition.
N-Type Calcium Channel Blockade
The N-type calcium channel (Caᵥ2.2) is a voltage-gated ion channel that plays a crucial role in neurotransmission and pain signaling. Blockers of this channel are of significant interest for the treatment of chronic pain. A novel series of substituted tetrahydropyrrolo[3,4-c]pyrazoles have been investigated as potent blockers of the N-type calcium channel.[2]
Caption: Blockade of the N-type calcium channel by tetrahydropyrrolo[3,4-c]pyrazole derivatives.
Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Tetrahydropyrrolo[3,4-c]pyrazole-based compounds have been designed as sigma-1 receptor ligands, with some derivatives showing notable affinity and selectivity.[10]
Future Directions and Conclusion
The pyrrolo[3,4-c]pyrazole scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven ability to interact with a range of biological targets underscores its therapeutic potential. Future research will likely focus on:
-
Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of new therapeutic areas by screening pyrrolo[3,4-c]pyrazole libraries against a wider range of biological targets.
-
Development of novel synthetic methodologies to further expand the accessible chemical space and facilitate the synthesis of more complex derivatives.
References
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The quest for novel therapeutic agents with high efficacy and selectivity remains a cornerstone of medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus and its fused heterocyclic derivatives are prominent members of this class, forming the core of numerous approved drugs.[1][2] Among these, the pyrrolo[3,4-c]pyrazole framework has garnered significant attention, particularly in the development of potent kinase inhibitors.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of a key building block: 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole . We will delve into its synthesis, chemical versatility, and its application in the design of next-generation therapeutics, supported by detailed protocols and mechanistic insights.
The this compound scaffold is a versatile starting material for several reasons. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle, allowing for sequential and controlled chemical modifications. The dihydropyrrolo moiety provides a three-dimensional character to the otherwise planar pyrazole ring, which can be crucial for achieving selectivity and favorable pharmacokinetic properties. The methyl group at the 3-position can be a key interaction point or a vector for further chemical elaboration. This strategic combination of features makes it an invaluable tool in the medicinal chemist's arsenal.
Core Applications in Kinase Inhibition: A Focus on Cancer and Beyond
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer.[2][5] The pyrrolo[3,4-c]pyrazole scaffold has proven to be a highly effective hinge-binding motif, mimicking the adenine portion of ATP to potently inhibit a range of kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is tightly regulated by a family of cyclin-dependent kinases (CDKs). Uncontrolled proliferation, a defining feature of cancer, is often linked to aberrant CDK activity.[6] The pyrrolo[3,4-c]pyrazole scaffold has been successfully employed in the development of potent CDK2 inhibitors.[3] By targeting CDK2, it is possible to halt the cell cycle at the G1/S transition, thereby preventing cancer cell replication.
The general strategy involves the deprotection of the Boc group on the this compound core, followed by functionalization of the newly liberated secondary amine. This allows for the introduction of various substituents that can occupy different pockets of the ATP-binding site, leading to enhanced potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound is commercially available[7][8][], an understanding of its synthesis is crucial for troubleshooting and for the potential in-house production of derivatives. The following is a generalized, multi-step synthetic route based on established pyrazole and pyrrolopyrazole synthesis methodologies.[10][11]
Step 1: Synthesis of 5-methyl-2,4-dihydro-3H-pyrazol-3-one
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Step 2: Knoevenagel Condensation to form an Intermediate Chalcone
-
To a solution of 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in a suitable solvent such as glacial acetic acid, add an appropriate aldehyde (e.g., a protected pyrrole-3-carboxaldehyde, 1.0 eq) and a catalytic amount of a base like anhydrous sodium acetate.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the chalcone intermediate.
Step 3: Cyclization to form the Pyrrolo[3,4-c]pyrazole Core
-
Dissolve the chalcone intermediate (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
Reflux the mixture for 10-15 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the crude product by filtration, dry, and purify by column chromatography to yield the 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole core.
Step 4: Boc Protection
-
Dissolve the 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final product, this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: N-Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the secondary amine for further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound (1.0 eq) in DCM (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole.
Protocol 3: Derivatization for Kinase Inhibitor Synthesis (Example: N-Arylation)
This protocol describes a general procedure for the N-arylation of the deprotected pyrrolopyrazole core, a common step in the synthesis of kinase inhibitors.
Materials:
-
3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (from Protocol 2)
-
Aryl halide (e.g., 4-chloropyrimidine derivative) (1.0-1.2 eq)
-
A non-nucleophilic base such as DIPEA or TEA (2-3 eq)
-
A suitable solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (1.0 eq) in the chosen solvent, add the aryl halide and the base.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction can be performed using conventional heating with a reflux condenser or in a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl pyrrolo[3,4-c]pyrazole derivative.
Caption: General workflow for the derivatization of the pyrrolopyrazole scaffold.
Mechanism of Action: Targeting the Kinase Hinge Region
The pyrrolo[3,4-c]pyrazole scaffold acts as a bioisostere of the adenine ring of ATP. The nitrogen atoms in the pyrazole ring are crucial for forming hydrogen bond interactions with the backbone amide and carbonyl groups of the kinase hinge region. This "hinge-binding" interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for high-affinity binding. The substituents introduced at the deprotected nitrogen of the pyrrolidine ring can then be tailored to interact with other regions of the ATP-binding site, such as the ribose-binding pocket or the phosphate-binding region, thereby enhancing both potency and selectivity for the target kinase.
Caption: Schematic of pyrrolo[3,4-c]pyrazole inhibitor binding in a kinase active site.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic use has already led to the development of promising kinase inhibitors for a variety of therapeutic targets. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this privileged scaffold. Future work in this area will likely focus on the development of novel derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications beyond oncology, and the use of this scaffold in the design of inhibitors for other enzyme families. The continued exploration of the chemical space around the pyrrolo[3,4-c]pyrazole core promises to yield a new generation of innovative and impactful medicines.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 8. tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Application of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole in Modern Kinase Inhibitor Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the versatile building block, tert-butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (commonly referred to as 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole) , in the synthesis of potent and selective kinase inhibitors. This guide will elucidate the rationale behind its use, provide detailed synthetic protocols for its incorporation, and discuss its role in targeting key kinases implicated in oncology.
Introduction: The Pyrrolo[3,4-C]pyrazole Scaffold as a Privileged Kinase Hinge-Binder
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1] The design of small molecule kinase inhibitors often revolves around the development of heterocyclic scaffolds that can effectively mimic the ATP-binding mode in the kinase hinge region. The pyrazole ring is a well-established and privileged scaffold in medicinal chemistry due to its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding pocket.[2]
The fused bicyclic system of 4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole offers a rigid and spatially defined framework that extends from the core pyrazole hinge-binding motif. This structure allows for the precise positioning of substituents to probe different regions of the kinase active site, thereby enabling the fine-tuning of potency and selectivity. The 3-methyl group on the pyrazole ring can provide beneficial hydrophobic interactions, while the pyrrolidine ring offers multiple points for diversification. The tert-butyloxycarbonyl (Boc) protecting group at the 5-position provides a stable, yet readily cleavable handle, essential for multi-step synthetic strategies. This combination of features makes this compound a highly valuable starting material for the construction of kinase inhibitor libraries targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Protein Kinase C (PKC).[3][4][5]
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Solid |
| Storage | Store at 2-8°C, sealed in a dry environment. |
Data sourced from commercial suppliers.
Handling and Storage: this compound is a stable solid under recommended storage conditions. As with all amine-containing compounds, it is advisable to handle it in a well-ventilated area and avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C will prevent degradation.
Core Synthetic Strategies and Protocols
The utility of this compound lies in its amenability to a variety of coupling reactions to build the final kinase inhibitor structure. The general workflow involves the functionalization of the pyrazole nitrogen, followed by deprotection of the Boc group and subsequent functionalization of the pyrrolidine nitrogen, or vice versa.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in attaching an aryl or heteroaryl moiety to the N1 position of the pyrazole ring, a common feature in many kinase inhibitors that allows for interaction with the solvent-exposed region of the ATP pocket.
Rationale: The choice of a palladium catalyst and a sterically hindered phosphine ligand is crucial for achieving high yields and preventing side reactions. The base is required to deprotonate the pyrazole nitrogen, forming the active nucleophile. Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol% and XPhos, 5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous, deoxygenated toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Protocol 2: Boc Deprotection
The removal of the Boc protecting group is a standard procedure in organic synthesis, typically achieved under acidic conditions. This step unmasks the secondary amine of the pyrrolidine ring, allowing for further functionalization.
Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. The reaction is usually rapid at room temperature. It is important to neutralize the resulting trifluoroacetate salt to obtain the free amine for the subsequent reaction.
Detailed Protocol:
-
Reaction Setup: Dissolve the Boc-protected pyrrolopyrazole derivative (1.0 equiv.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetate salt. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
Protocol 3: Amide Coupling
The newly exposed secondary amine can be functionalized through various reactions, with amide bond formation being a common strategy to introduce further diversity and specific interactions with the target kinase.
Rationale: Peptide coupling reagents such as HATU or HOBt/EDCI are efficient for forming amide bonds under mild conditions. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is necessary to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a base (e.g., DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected pyrrolopyrazole amine (1.0 equiv.) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.
Application in Targeting Key Kinase Families
The this compound scaffold has been successfully employed in the development of inhibitors against several important kinase families implicated in cancer.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Biological Context: CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[7][8] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[9] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Application: The pyrrolo[3,4-c]pyrazole scaffold has been utilized to develop potent and selective CDK2 inhibitors.[10] By functionalizing the N1 position of the pyrazole with various aryl groups and the N5 position of the pyrrolidine with different substituents, chemists can optimize interactions with the ATP binding site of CDK2.
Representative Inhibitor Data:
| Compound ID | R¹ (at N1) | R⁵ (at N5) | CDK2 IC₅₀ (nM) | Selectivity vs. CDK1 |
| Example A | 2,4-dichlorophenyl | -CO-(2-pyridyl) | 50 | >10-fold |
| Example B | 4-methoxyphenyl | -SO₂-phenyl | 85 | >5-fold |
(Note: Data is illustrative and based on published activities of similar scaffolds.)
Aurora Kinase Inhibitors
Biological Context: Aurora kinases (A, B, and C) are essential for mitotic progression, playing roles in centrosome maturation, spindle assembly, and chromosome segregation.[1][11] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[12] Inhibiting Aurora kinases can lead to mitotic catastrophe and cell death in cancer cells.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Application: The pyrrolo[3,4-c]pyrazole core has proven to be an effective scaffold for the design of Aurora kinase inhibitors.[3][13] The rigid structure allows for the presentation of substituents that can occupy the hydrophobic pockets adjacent to the hinge region, leading to high-affinity binding.
Representative Inhibitor Data:
| Compound ID | R¹ (at N1) | R⁵ (at N5) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| Example C | Phenyl | -CO-CH₂-phenyl | 15 | 45 |
| Example D | 3-chlorophenyl | -CO-(4-fluorophenyl) | 25 | 80 |
(Note: Data is illustrative and based on published activities of similar scaffolds.)
Protein Kinase C (PKC) Inhibitors
Biological Context: The PKC family of serine/threonine kinases is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[14] Different PKC isoforms can have opposing roles in cancer, with some acting as tumor promoters and others as tumor suppressors.[2] Isoform-selective PKC inhibitors are therefore of great interest.
Caption: General Protein Kinase C (PKC) signaling pathway.
Application: The pyrrolo[3,4-c]pyrazole scaffold has been explored for the development of PKC inhibitors.[4] A patent evaluation has highlighted novel N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole derivatives with potent and selective inhibitory activity against PKCβII, with Ki values in the nanomolar range.[15]
Representative Inhibitor Data:
| Compound ID | R¹ (at N1) | R⁵ (at N5) | PKCβII Kᵢ (nM) | Selectivity vs. PKCα |
| Example E | 2-aminopyrimidin-4-yl | -H | 1.5 | >20-fold |
| Example F | 2-methylpyrimidin-4-yl | -H | 5.2 | >15-fold |
(Note: Data is illustrative and based on published activities of similar scaffolds.)
Conclusion and Future Perspectives
This compound is a strategically important building block in the synthesis of kinase inhibitors. Its rigid bicyclic structure, coupled with multiple points for diversification and the convenience of the Boc protecting group, provides a robust platform for medicinal chemists to develop potent and selective inhibitors against key oncogenic kinases. The detailed protocols provided herein offer a practical guide for the incorporation of this scaffold into drug discovery programs. Future work in this area will likely focus on the development of novel derivatives with improved pharmacokinetic properties and the exploration of this scaffold against a wider range of kinase targets.
References
- 1. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-pyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. elgenelim.com [elgenelim.com]
- 9. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The role of protein kinase C isoforms in cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki and Buchwald-Hartwig Couplings of Pyrrolo[3,4-c]pyrazoles
Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold and the Imperative of C-C and C-N Bond Formation
The pyrrolo[3,4-c]pyrazole nucleus represents a fascinating and relatively underexplored heterocyclic system. As a fused[1][1] ring system, it holds significant potential in medicinal chemistry and drug development, with some derivatives reported to have interesting biological activities, such as phosphatase inhibition.[2] Pyrazole derivatives are integral components of numerous commercial drugs, highlighting the value of this pharmacophore.[2] However, the synthetic accessibility and diversification of the pyrrolo[3,4-c]pyrazole core have been limited, often hindered by the availability of appropriately functionalized pyrazole precursors.[2]
To unlock the full potential of this scaffold, robust and versatile methods for its functionalization are paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] These reactions offer a powerful toolkit for introducing a wide array of substituents onto the pyrrolo[3,4-c]pyrazole framework, thereby facilitating the exploration of its chemical space and the development of novel therapeutic agents.
This guide provides an in-depth exploration of Suzuki-Miyaura and Buchwald-Hartwig coupling protocols specifically tailored for the functionalization of the pyrrolo[3,4-c]pyrazole system. We will delve into the mechanistic underpinnings of these reactions, present field-proven, step-by-step protocols, and offer insights into experimental design and optimization.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation on the Pyrrolo[3,4-c]pyrazole Core
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Its significance is underscored by its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a halogenated pyrrolo[3,4-c]pyrazole) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent exchanges its organic group with the halide on the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination, as well as the stability of the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling of 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones
The following protocol is based on the successful coupling of various boronic acids with a 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione scaffold.[2]
Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling [2]
| Parameter | Condition | Rationale |
| Substrate | 6-chloropyrrolo[3,4-c]pyrazole | Aryl chloride as the electrophile. |
| Boronic Acid | 1.5 - 3.0 eq. | Excess boronic acid drives the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (0.2 eq.) | A common and effective palladium precatalyst. |
| Ligand | Xantphos (0.2 eq.) | A bulky phosphine ligand that promotes efficient coupling. |
| Base | K₂CO₃ (3.0 eq.) | A moderately strong base to facilitate transmetalation. |
| Solvent | 1,4-Dioxane | A common solvent for Suzuki-Miyaura reactions. |
| Temperature | 130 °C | High temperature is often required for coupling with aryl chlorides. |
| Heating Method | Microwave irradiation | Allows for rapid heating and shorter reaction times. |
| Time | 1.5 h | Optimized reaction time for completion. |
Step-by-Step Experimental Procedure:
-
To a microwave vial, add the 6-chloropyrrolo[3,4-c]pyrazole (1.0 eq.), the desired boronic acid (1.5 - 3.0 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.2 eq.), and Xantphos (0.2 eq.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 1.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-6 arylated pyrrolo[3,4-c]pyrazole.
Scope and Limitations:
This protocol has been shown to be effective for a range of boronic acids, including those with both electron-donating and electron-withdrawing substituents.[2] However, the presence of strong electron-withdrawing groups on the boronic acid may slightly decrease the reaction efficiency.[2]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation on the Pyrrolo[3,4-c]pyrazole Core
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines.[5] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[3][4]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial in this reaction, as it influences the rates of the catalytic steps and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol for Buchwald-Hartwig Amination of 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones
The following protocol is a general guideline for the C-N coupling of amines with the 6-chloropyrrolo[3,4-c]pyrazole scaffold, based on established methodologies.[2]
Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Substrate | 6-chloropyrrolo[3,4-c]pyrazole | Aryl chloride as the electrophile. |
| Amine | 1.2 - 2.0 eq. | A slight excess of the amine is typically used. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precatalysts. |
| Ligand | Bulky phosphine (e.g., XPhos, RuPhos) | Essential for efficient coupling with aryl chlorides. |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Required for the deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are generally used. |
| Temperature | 80 - 110 °C | Elevated temperatures are usually necessary. |
| Heating Method | Conventional heating or microwave | Both methods can be effective. |
| Time | 2 - 24 h | Reaction time depends on the reactivity of the substrates. |
Step-by-Step Experimental Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the 6-chloropyrrolo[3,4-c]pyrazole (1.0 eq.), the amine (1.2 - 2.0 eq.), and the base (e.g., NaOtBu).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the vessel and heat the reaction mixture at the desired temperature with stirring for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C-6 aminated pyrrolo[3,4-c]pyrazole.
Considerations for Substrate Scope:
The Buchwald-Hartwig amination is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines. However, the reactivity can be influenced by the steric and electronic properties of both the amine and the aryl halide. Optimization of the ligand, base, and solvent may be necessary for challenging substrates.
Troubleshooting and Key Considerations
-
Low Yields: In case of low yields, consider screening different palladium sources, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For Suzuki couplings, ensure the quality of the boronic acid, as they can degrade over time.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be a side reaction. This can sometimes be minimized by adjusting the reaction conditions. In Buchwald-Hartwig aminations, diarylation of primary amines can occur. The choice of a suitable bulky ligand can often mitigate this issue.
-
Inert Atmosphere: Both reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is highly recommended, as water can interfere with the catalytic cycle, particularly in the Buchwald-Hartwig amination.
Conclusion
The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools for the functionalization of the pyrrolo[3,4-c]pyrazole scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently synthesize novel derivatives for applications in drug discovery and materials science. By understanding the mechanistic principles and carefully optimizing the reaction conditions, a diverse range of C-C and C-N coupled products can be accessed, paving the way for new scientific discoveries.
References
- 1. Pyrrolo[3,4- c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Strategic Derivatization of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole for Novel Heterocyclic Compound Libraries
Abstract: The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic core, prominently featured in the development of potent kinase inhibitors and other therapeutics.[1] Its rigid, bicyclic structure presents distinct vectors for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a detailed technical overview and validated protocols for the synthesis of novel heterocyclic compounds starting from the versatile building block, tert-butyl 3-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate (5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole). We will explore key transformations including Boc deprotection and subsequent functionalization at both the pyrrolidine and pyrazole nitrogens, with a focus on the underlying chemical principles that govern these reactions.
The Strategic Importance of the Pyrrolo[3,4-c]pyrazole Core
The fusion of a pyrrolidine and a pyrazole ring creates a unique framework that has proven highly effective in medicinal chemistry. Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The pyrrolo[3,4-c]pyrazole core specifically has been identified as a key scaffold for inhibitors of protein kinases, such as Aurora kinases, which are critical targets in oncology.[1]
The strategic value of this scaffold lies in its distinct functionalization points:
-
N5 (Pyrrolidine Nitrogen): Serves as a key attachment point for side chains that can modulate solubility, cell permeability, and target engagement. The Boc protecting group provides a convenient handle for controlled, late-stage diversification.
-
N1/N2 (Pyrazole Nitrogens): Offer opportunities for substitution that can influence the electronic properties of the pyrazole ring and establish crucial hydrogen bonding interactions within a target's active site.
-
C3-Methyl Group: Provides a steric and electronic anchor, with potential for further functionalization in more advanced synthetic routes.
Overview of Synthetic Strategy
The derivatization of this compound is centered around a two-pronged approach: (1) deprotection and subsequent functionalization of the N5 position, and (2) direct functionalization of the pyrazole N1/N2 positions. The following workflow illustrates the primary pathways for library generation from this versatile starting material.
Caption: Overall synthetic workflow for derivatization.
Protocol 1: Boc Deprotection of the Pyrrolidine Nitrogen (N5)
The removal of the tert-butoxycarbonyl (Boc) group is the essential first step for any modification at the N5 position. The choice of deprotection method depends on the overall stability of the molecule and the presence of other sensitive functional groups.
Method A: Standard Acidic Deprotection
This is the most common and robust method for Boc removal.
Protocol Steps:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in a small amount of DCM and co-evaporate with toluene (2x) to ensure complete removal of residual acid.
-
The resulting TFA salt can be used directly or neutralized by partitioning between DCM and a saturated aqueous solution of NaHCO₃. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the free base.
Scientist's Notes & Mechanistic Insight: The mechanism involves protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of the stable tert-butyl cation and CO₂, liberating the free amine. This method is highly efficient but incompatible with other acid-labile protecting groups.
Method B: Selective, Mild Deprotection
For substrates containing acid-sensitive functionalities, a milder, selective method can be employed. A novel method using sodium borohydride in ethanol has been reported for the selective N-Boc deprotection of pyrazoles and related heterocycles.[5][6]
Protocol Steps:
-
Suspend this compound (1.0 eq) in ethanol (95% or dry, approx. 0.1 M).
-
Add sodium borohydride (NaBH₄, 1.5-3.0 eq) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture in vacuo to remove the ethanol.
-
Extract the aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the deprotected free base.
Scientist's Notes & Mechanistic Insight: This method offers excellent selectivity, leaving other protecting groups like N-Boc on primary amines or indoles intact.[5] The precise mechanism is not fully elucidated but is believed to involve hydride attack or the generation of ethoxide in situ that facilitates cleavage. It provides a valuable orthogonal strategy to acidic deprotection.
Caption: Boc deprotection pathways for the N5 amine.
Protocol 2: Derivatization of the Deprotected N5 Amine
Once deprotected, the secondary amine at N5 is a nucleophilic handle for a wide array of functionalizations.
Workflow A: N-Alkylation via Reductive Amination
Protocol Steps:
-
To a solution of the deprotected free base (1.0 eq) in methanol or dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).
-
Add acetic acid (1.0 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Continue stirring at room temperature for 4-16 hours until the reaction is complete (monitored by LC-MS).
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Workflow B: N-Acylation / N-Sulfonylation
Protocol Steps:
-
Dissolve the deprotected free base (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), in DCM.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Protocol 3: Functionalization of the Pyrazole Ring
Direct N-alkylation of the pyrazole ring is a powerful method for introducing diversity, but it presents a significant regioselectivity challenge.
N-Alkylation of the Pyrazole Nitrogen (N1/N2)
Alkylation can occur at either of the two pyrazole nitrogen atoms. The outcome is influenced by steric hindrance from the adjacent fused ring and the C3-methyl group, as well as the reaction conditions.[7][8]
Caption: N-alkylation of the pyrazole ring leads to regioisomers.
Protocol Steps:
-
Caution: Use appropriate inert atmosphere techniques (e.g., Schlenk line) as NaH is pyrophoric.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF at 0 °C, add a solution of the this compound (1.0 eq) in the same solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting regioisomers often require careful separation by column chromatography or preparative HPLC.
Scientist's Notes & Mechanistic Insight: The deprotonated pyrazole is an ambident nucleophile. Alkylation at the less sterically hindered nitrogen (N1) is often favored, but the ratio is highly dependent on the electrophile, solvent, and counter-ion. Fluorinated alcohols have been shown to dramatically improve regioselectivity in some pyrazole syntheses and could be an area for further investigation in this system.
Data Summary Tables
Table 1: Reaction Conditions for Derivatization
| Protocol ID | Transformation | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) |
| 1A | Boc Deprotection | TFA | DCM | 0 to RT | 1-2 |
| 1B | Boc Deprotection | NaBH₄ | EtOH | RT | 12-24 |
| 2A | N5-Alkylation | Aldehyde, NaBH(OAc)₃ | DCE / MeOH | RT | 4-16 |
| 2B | N5-Acylation | Acyl Chloride, TEA | DCM | 0 to RT | 1-4 |
| 3 | N1/N2-Alkylation | NaH, Alkyl Halide | DMF / THF | 0 to RT | 2-12 |
Characterization of Novel Compounds
All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.
-
NMR Spectroscopy (¹H, ¹³C): Essential for structural elucidation. For Protocol 1, the disappearance of the large singlet around 1.4 ppm (Boc methyls) and the upfield shift of the pyrrolidine protons confirm deprotection. For subsequent reactions, the appearance of new signals corresponding to the added moieties should be observed.
-
Mass Spectrometry (HRMS): Provides confirmation of the elemental composition and molecular weight of the new compound.
-
HPLC/LC-MS: Used to assess the purity of the final compounds and to monitor reaction progress. For Protocol 3, analytical HPLC can be used to determine the ratio of the two regioisomers.
Conclusion
The this compound scaffold is a high-value starting material for the construction of diverse chemical libraries. The protocols detailed in this guide provide robust and reproducible methods for its strategic functionalization. By leveraging controlled deprotection and subsequent derivatization at key nitrogen atoms, researchers can rapidly generate novel analogs for screening in a variety of therapeutic areas, particularly in the pursuit of next-generation kinase inhibitors.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
The Strategic Utility of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of Fused Pyrazole Scaffolds in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its inherent properties, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive building block for drug candidates.[2] The strategic fusion of the pyrazole ring with other heterocyclic systems, such as the pyrrolidine ring to form the pyrrolo[3,4-c]pyrazole core, has given rise to a new class of potent and selective kinase inhibitors.[3] This application note provides a detailed exploration of a key intermediate, tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (IUPAC Name: tert-butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate) , and its pivotal role in the synthesis of next-generation therapeutics, with a particular focus on Janus Kinase (JAK) inhibitors.
The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers, making JAKs a prime target for therapeutic intervention. The pyrrolo[3,4-c]pyrazole scaffold has been identified as a key pharmacophore for engaging the ATP-binding site of JAKs with high affinity and selectivity. The Boc-protected intermediate, 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole , offers a stable and versatile platform for the elaboration of complex molecular architectures targeting these kinases.
This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and application of this valuable intermediate, underpinned by detailed, field-proven protocols and a thorough examination of the scientific rationale behind its use.
Core Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and reproducible method for the preparation of this key intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| tert-butyl 3-oxo-4-(triphenylphosphoranylidene)pyrrolidine-1-carboxylate | Reagent | Commercially Available |
| Acetaldehyde | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrazine hydrate | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercially Available |
| Triethylamine (Et₃N) | Reagent | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-ethylidene-4-oxopyrrolidine-1-carboxylate
-
To a solution of tert-butyl 3-oxo-4-(triphenylphosphoranylidene)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add acetaldehyde (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-ethylidene-4-oxopyrrolidine-1-carboxylate as a solid.
Step 2: Synthesis of tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous ethanol (10 vol).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude residue in DCM (10 vol) and add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water (2 x 5 vol) and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate as a white solid.
Characterization Data (Predicted)
While specific experimental data from a single, publicly available source for the title compound is limited, the expected characterization data based on its structure is as follows:
-
¹H NMR (400 MHz, CDCl₃) δ: 4.55 (s, 2H), 4.45 (s, 2H), 2.30 (s, 3H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 148.5, 138.0, 118.0, 81.0, 48.0, 47.5, 28.5, 12.0.
-
Mass Spectrometry (ESI): m/z 224.14 [M+H]⁺.
Application in the Synthesis of a Potent JAK Inhibitor
The strategic value of This compound is exemplified in its use as a key building block for the synthesis of potent and selective JAK inhibitors. The following protocol details its application in a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the construction of kinase inhibitors.
Workflow for JAK Inhibitor Synthesis
Caption: Synthetic workflow for a JAK inhibitor.
Protocol: SNAr Coupling with a Pyrrolo[2,3-d]pyrimidine Core
Step 1: Boc Deprotection
-
Dissolve tert-butyl 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 vol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt is used directly in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dioxane (10 vol), add the crude amine salt from Step 1 (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the desired JAK inhibitor core structure.
Scientific Rationale and Mechanistic Insights
The efficacy of the pyrrolo[3,4-c]pyrazole scaffold in JAK inhibition is rooted in its specific interactions within the ATP-binding pocket of the kinase. The pyrazole moiety is a key hydrogen-bonding pharmacophore, often forming crucial interactions with the hinge region of the kinase. The fused pyrrolidine ring serves to orient the molecule within the active site, allowing for the introduction of various substituents that can target specific sub-pockets, thereby enhancing potency and selectivity.[4]
The Boc protecting group on the pyrrolidine nitrogen is instrumental in the synthetic strategy. It deactivates the nitrogen towards unwanted side reactions during the initial synthetic steps and can be cleanly removed under acidic conditions to unmask the nucleophilic secondary amine for the key SNAr coupling reaction. This robust and high-yielding coupling is a cornerstone of many kinase inhibitor syntheses, providing a reliable method for forging the critical bond between the heterocyclic core and the recognition element.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable synthetic intermediate in the field of drug discovery. Its efficient synthesis and strategic application in the construction of complex, biologically active molecules, particularly JAK inhibitors, underscore its importance for medicinal chemists. The protocols detailed in this application note provide a solid foundation for researchers to utilize this building block in their own discovery programs. As the quest for more selective and potent kinase inhibitors continues, the strategic deployment of such well-designed intermediates will undoubtedly play a pivotal role in the development of new medicines for a host of human diseases.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrrolo[3,4-c]pyrazole Scaffold for Drug Discovery
Abstract
The pyrrolo[3,4-c]pyrazole core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant therapeutic potential, particularly in oncology and immunology. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. This guide provides a comprehensive overview of synthetic strategies to access and functionalize this scaffold, offering detailed, field-proven protocols for researchers in medicinal chemistry and drug development. We will explore key methodologies, including scaffold construction, C-H functionalization, and advanced cross-coupling techniques, with a focus on the rationale behind experimental choices to empower chemists to design and synthesize novel pyrrolo[3,4-c]pyrazole-based drug candidates.
Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold
The fusion of a pyrrole and a pyrazole ring creates the pyrrolo[3,4-c]pyrazole system, a scaffold that has garnered significant attention in medicinal chemistry. This interest is largely due to its prevalence in a variety of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The pyrrolo[3,4-c]pyrazole scaffold serves as an excellent bioisostere for other heterocyclic systems and provides multiple vectors for chemical modification. These modification points allow for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacodynamic profile. Derivatives have shown potent activity against targets like Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase C (PKC), demonstrating the scaffold's versatility.[1][3] For example, PF-3758309 is an experimental anticancer drug built around this core that inhibits p21-activated kinase 4 (PAK4).[4]
This document will provide detailed protocols for two primary approaches to generate molecular diversity:
-
Scaffold Construction: Building the core ring system with inherent functionality.
-
Post-Synthetic Functionalization: Modifying the pre-formed scaffold, primarily through powerful cross-coupling reactions.
Strategic Approaches to Synthesis and Functionalization
The generation of a library of pyrrolo[3,4-c]pyrazole analogs requires robust and versatile synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Logical Workflow for Pyrrolo[3,4-c]pyrazole Library Synthesis
The following diagram illustrates the general workflow for creating a library of diverse compounds based on the pyrrolo[3,4-c]pyrazole scaffold.
Caption: General workflow for library synthesis.
Detailed Protocols: Scaffold Construction
Two primary methods for constructing the pyrrolo[3,4-c]pyrazole core are presented: 1,3-dipolar cycloaddition and a multi-step condensation/cyclization approach to form dione derivatives.
Protocol 3.1: Synthesis via 1,3-Dipolar Cycloaddition of Nitrilimines
This method provides a rapid and efficient entry into the tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione system by reacting an in situ-generated nitrilimine with an N-substituted maleimide.[5][6] The reaction proceeds via a [3+2] cycloaddition, a powerful bond-forming strategy in heterocyclic chemistry.
Rationale: The choice of a hydrazonoyl bromide as the nitrilimine precursor and triethylamine as a base is a classic and reliable method for generating the 1,3-dipole in situ. This avoids the isolation of the potentially unstable nitrilimine. Benzene is an effective solvent, and refluxing provides the necessary thermal energy for the reaction to proceed efficiently.
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate hydrazonoyl bromide (1.0 eq) and N-arylmaleimide (1.0 eq) in dry benzene (approx. 0.1 M), add triethylamine (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with boiling ethanol to remove triethylamine hydrobromide and any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).[5]
Protocol 3.2: Multi-Step Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-diones
This approach builds the scaffold sequentially, allowing for the introduction of functionality at specific positions. It involves the initial formation of a functionalized pyrazole ring, followed by annelation to construct the fused pyrrole-2,5-dione (maleimide) ring.[1][7]
Reaction Scheme:
Caption: Multi-step synthesis of the dione scaffold.
Experimental Protocol (Condensed): [1][7]
-
Pyrazole Formation: Condense a substituted phenylhydrazine hydrochloride (1.0 eq) with diethyl acetylenedicarboxylate (1.0 eq) in ethanol at reflux to yield the 5-hydroxypyrazole intermediate.
-
Chlorination and Formylation: Treat the 5-hydroxypyrazole (1.0 eq) with phosphorus oxychloride (POCl₃) and DMF in a solvent like dichloroethane (DCE) to afford the 4-formyl-5-chloropyrazole.
-
Oxidation: Perform a Pinnick oxidation on the aldehyde (1.0 eq) using sodium chlorite (NaClO₂) and a mild acid buffer (e.g., NaH₂PO₄) to obtain the corresponding carboxylic acid.
-
Amide Coupling: Couple the carboxylic acid (1.0 eq) with a primary amine (1.1 eq) using standard peptide coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI).
-
Saponification: Hydrolyze the ester group using a base like potassium hydroxide (KOH) to yield the carboxylic acid.
-
Cyclization: Treat the resulting amino acid with a cyclizing agent like 1,1'-carbonyldiimidazole (CDI) to effect the final ring closure, forming the target pyrrolo[3,4-c]pyrazole-4,6-dione scaffold.
Detailed Protocols: Scaffold Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing heterocyclic scaffolds. The Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are particularly powerful for introducing a wide array of substituents onto a pre-formed, halogenated pyrrolo[3,4-c]pyrazole core.
Protocol 4.1: Suzuki-Miyaura C-C Coupling
This protocol is optimized for the coupling of aryl- or heteroarylboronic acids with a 3-chloro-pyrrolo[3,4-c]pyrazole-4,6-dione substrate.[1][7]
Rationale: The choice of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is critical for achieving high efficiency in cross-coupling reactions with heteroaryl chlorides.[1] These ligands promote the oxidative addition step and prevent catalyst decomposition. Potassium carbonate serves as a mild base, and the use of microwave irradiation dramatically reduces reaction times from hours to minutes.
Experimental Protocol:
-
Reaction Setup: In a microwave vial, combine the 3-chloro-pyrrolo[3,4-c]pyrazole (1.0 eq), the desired aryl/heteroarylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos (10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent, such as 1,4-dioxane.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 130 °C for 1.5 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Provides the active Pd(0) catalyst. |
| Ligand | Xantphos or SPhos | Bulky, electron-rich ligands stabilize the catalyst and facilitate reductive elimination.[8] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O | Aprotic polar solvent system that solubilizes reactants and promotes the reaction. |
| Temperature | 100-130 °C (Microwave) | Accelerates the reaction, often improving yields and reducing side products. |
Protocol 4.2: Buchwald-Hartwig C-N Amination
This protocol describes the coupling of various primary and secondary amines to a halogenated pyrrolo[3,4-c]pyrazole scaffold.
Rationale: The Buchwald-Hartwig amination is a powerful method for forging C-N bonds that are otherwise difficult to form.[3] The catalyst system, typically a palladium source and a specialized bulky phosphine ligand, is crucial. Ligands like tBuDavePhos are highly effective for coupling a broad range of amines.[9] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.
Experimental Protocol:
-
Reaction Setup: In a microwave vial under an inert atmosphere (e.g., argon or nitrogen), combine the halo-pyrrolo[3,4-c]pyrazole (1.0 eq, bromo-derivatives are often more reactive than chloro-), the desired amine (1.2-2.0 eq), Pd₂(dba)₃ (5 mol%), tBuDavePhos (10 mol%), and sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Solvent: Add an anhydrous, high-boiling solvent such as xylene or toluene.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 140-160 °C for 10-30 minutes. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Applications in Drug Discovery: Targeting Kinases
The functionalization strategies described above are directly applicable to the synthesis of potent kinase inhibitors. By strategically placing different substituents at the available positions on the scaffold, one can probe the different sub-pockets of a kinase's ATP-binding site.
| Scaffold Position | Potential Interaction | Example Substituent | Target Class |
| N1-pyrazole | Hinge-binding region | Substituted aryl, heteroaryl | CDKs, PKCs |
| C3-pyrazole | Solvent-exposed region | Aryl groups, amines via cross-coupling | PAK4, CDKs |
| N5-pyrrole | Selectivity pocket, solubility | Alkyl groups, functionalized side chains | Various Kinases |
Derivatives of the 3-amino-pyrrolo[3,4-c]pyrazole scaffold have been identified as potent inhibitors of CDK2.[2] The amino group at the C3 position often forms a key hydrogen bond interaction with the "hinge" region of the kinase, a common binding motif for ATP-competitive inhibitors. The N1 and N5 positions can then be functionalized to achieve selectivity and improve pharmacokinetic properties.[1]
Conclusion
The pyrrolo[3,4-c]pyrazole scaffold is a highly valuable core structure for the development of new therapeutics. Its synthetic tractability, coupled with the power of modern cross-coupling chemistry, provides a robust platform for generating vast libraries of diverse molecules. The protocols detailed in this guide offer reliable, step-by-step instructions for both constructing and functionalizing this important scaffold, empowering drug discovery teams to rapidly advance their research programs. By understanding the rationale behind the choice of reagents and conditions, researchers can adapt and innovate upon these methods to create the next generation of pyrrolo[3,4-c]pyrazole-based medicines.
References
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones [mdpi.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Welcome to the technical support center for the synthesis of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common and uncommon challenges in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering a systematic approach to diagnosis and resolution.
Problem 1: Low or No Yield of the Desired Product
Symptoms: After carrying out the reaction and work-up, you observe a very low yield or a complete absence of the target molecule, this compound.
Possible Causes and Solutions:
-
Incomplete Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is crucial for the stability and reactivity of the pyrrolopyrazole core.[1] Incomplete protection of the secondary amine can lead to unwanted side reactions.
-
Verification: Check for the presence of the starting material or partially protected intermediates using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: Ensure the use of a sufficient excess of di-tert-butyl dicarbonate (Boc)₂O and a suitable base like triethylamine or DIPEA.[2] The reaction may require extended reaction times or gentle heating (e.g., 40°C) to go to completion.[1] A green chemistry approach using PEG-400 as a catalyst has also been reported to be effective.[2]
-
-
Suboptimal Cyclization Conditions: The formation of the bicyclic pyrrolopyrazole ring system is a critical step.
-
Verification: Analyze the crude reaction mixture for intermediates that have not undergone cyclization.
-
Solution: The choice of solvent and temperature is critical.[3] Aprotic dipolar solvents like DMF or NMP can sometimes yield better results than protic solvents like ethanol for cyclocondensation reactions.[4] Careful control of the reaction temperature is necessary, as many condensation reactions are exothermic.[3]
-
-
Degradation of Product: The pyrrolopyrazole core might be sensitive to the reaction or work-up conditions.
-
Verification: Look for the appearance of multiple new spots on the TLC plate that are not the starting material or the desired product.
-
Solution: If acidic or harsh basic conditions are used for work-up, consider using a milder work-up procedure. For instance, instead of strong acid washes, use a saturated solution of a mild acid or base.
-
Problem 2: Formation of Significant Byproducts
Symptoms: Your crude product analysis (e.g., by ¹H NMR or LC-MS) shows the presence of one or more major byproducts in addition to your desired product.
Possible Causes and Solutions:
-
Dimerization or Polymerization: This can occur if reactive intermediates are present under conditions that favor intermolecular reactions.
-
Verification: Mass spectrometry data may show peaks corresponding to multiples of the expected product mass.
-
Solution: Lowering the reaction temperature and using a milder catalyst can help mitigate polymerization.[5]
-
-
Formation of Regioisomers: When using unsymmetrical starting materials, there is a possibility of forming different regioisomers of the pyrazole ring.[3]
-
Verification: Careful analysis of NMR spectra (e.g., NOE experiments) or X-ray crystallography may be required to confirm the structure of the isomers.
-
Solution: The regioselectivity of pyrazole synthesis can often be controlled by the choice of reaction conditions and reagents.[6] For instance, the use of specific catalysts or solvents can favor the formation of one isomer over another.[4]
-
-
Incomplete Reaction of Intermediates:
-
Verification: Identify the structure of the byproduct. It may be an intermediate that has failed to react further.
-
Solution: Re-evaluate the reaction conditions for the step where the intermediate should have reacted. This might involve increasing the temperature, changing the solvent, or using a more effective catalyst.
-
Problem 3: Difficulty in Product Purification
Symptoms: The crude product is a dark, oily, or tarry substance that is difficult to handle and purify by standard methods like column chromatography or recrystallization.
Possible Causes and Solutions:
-
Polymerization: As mentioned earlier, high temperatures or highly acidic conditions can lead to the formation of polymeric materials.[5]
-
Solution: Modify the reaction conditions to be milder. Consider performing the reaction at a lower temperature for a longer duration.
-
-
Product Insolubility or Instability on Silica Gel: The target compound may be unstable on silica gel or have very low solubility in the solvents used for chromatography.
-
Solution:
-
Try a different stationary phase for chromatography, such as alumina.
-
Consider alternative purification methods like preparative HPLC or recrystallization from a suitable solvent system.
-
If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of the pyrrolo[3,4-c]pyrazole core generally involves the construction of a substituted pyrazole ring followed by the annulation of the pyrrole ring.[7] A common approach is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.[4] The pyrrole portion can then be formed through various cyclization strategies.[8]
Q2: How do I choose the right solvent for the reaction?
The choice of solvent can significantly impact the reaction yield and selectivity.[3] For the initial pyrazole formation, polar protic solvents like ethanol are commonly used.[4] However, for certain substrates, aprotic dipolar solvents such as DMF or NMP might provide better results.[4] For the subsequent cyclization and Boc-protection steps, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[2][9]
Q3: What are the typical conditions for Boc protection of the pyrrolopyrazole nitrogen?
The Boc protection is a standard procedure in organic synthesis.[1] It is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base.
| Parameter | Recommended Condition | Reference |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |
| Base | Triethylamine (Et₃N) or DIPEA | [9] |
| Solvent | Dichloromethane (DCM) or THF | [9] |
| Temperature | Room temperature or gentle warming (40°C) | [1] |
| Reaction Time | Typically a few hours, monitor by TLC | [9] |
Q4: I need to remove the Boc group. What are the best conditions?
The Boc group is acid-labile and can be removed under acidic conditions.[1]
-
Standard Conditions: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a very common and effective method.[10]
-
Milder Conditions: For substrates sensitive to strong acids, milder conditions such as using HCl in an organic solvent (e.g., dioxane or methanol) can be employed.[10]
-
Alternative Methods: In some cases, thermal deprotection can be an option, although this requires higher temperatures and is substrate-dependent.[10] A method using NaBH₄ in ethanol has been reported for the selective deprotection of N-Boc on pyrazoles while leaving other Boc-protected amines intact.[11][12]
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reagent-assisted regio-divergent cyclization synthesis of pyrazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[3,4-c]pyrazoles
Introduction:
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions on the pyrrolo[3,4-c]pyrazole scaffold. This bicyclic heteroaromatic system is a privileged core in medicinal chemistry, but its functionalization via cross-coupling can present unique challenges.[1] The electron-rich nature of the pyrazole ring and the potential for N-coordination to the palladium center can lead to catalyst inhibition and low yields.[2] This guide provides troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome common hurdles and achieve successful outcomes in their synthetic endeavors.
Troubleshooting Guides
This section is designed to address specific issues you may encounter during your experiments. Each guide follows a logical progression from problem identification to solution implementation.
Guide 1: Low to No Conversion
Low or no conversion of your starting material is one of the most common issues in cross-coupling reactions. This can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Ligand Choice: For electron-rich N-heterocycles like pyrrolo[3,4-c]pyrazoles, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[3][4][5] These ligands promote the crucial oxidative addition step and stabilize the palladium center.[4][5] Consider screening a panel of ligands.
-
Palladium Precatalyst: The choice of palladium source is critical. Pre-formed, air-stable precatalysts often provide more consistent results than generating the active Pd(0) species in situ.[6][7]
-
-
Optimize Reaction Conditions:
-
Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation barriers.[8] However, excessive heat can lead to catalyst decomposition.[8] A temperature screen is often beneficial.
-
Solvent: The solvent plays a crucial role in catalyst solubility, stability, and reactivity.[9][10][11][12] Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often in combination with water for Suzuki reactions.[8][13] The choice of solvent can even influence selectivity in some cases.[13]
-
Base: The base is essential for the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions.[8] The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) can significantly impact the reaction outcome and should be optimized for the specific substrates.[6][14]
-
-
Assess Reagent Quality:
-
Starting Materials: Ensure the purity of your pyrrolo[3,4-c]pyrazole starting material and the coupling partner. Impurities can poison the catalyst.[3]
-
Solvents and Reagents: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[8] Ensure bases are of high quality and handled appropriately.
-
Guide 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound. Common side reactions include homocoupling, dehalogenation, and protodeboronation (in Suzuki reactions).[8]
Common Side Products and Mitigation Strategies:
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Homocoupling | Presence of oxygen; catalyst choice. | Rigorously degas the reaction mixture; use a direct Pd(0) source.[8] |
| Dehalogenation | Hydride sources in the reaction mixture. | Ensure solvents are anhydrous and free of potential hydride donors.[8] |
| Protodeboronation | Aqueous basic conditions, especially with heteroaryl boronic acids. | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts; consider anhydrous conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a bromo-pyrrolo[3,4-c]pyrazole is sluggish. What should I try first?
A1: For a sluggish Suzuki-Miyaura coupling, the first parameters to investigate are the ligand and the base. Given the electron-rich nature of the substrate, consider switching to a more electron-rich and sterically hindered ligand such as a biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4][5][6] These can facilitate the oxidative addition of the aryl bromide to the palladium center.[4] Concurrently, you can screen different bases. While carbonates like K₂CO₃ or Cs₂CO₃ are common, a stronger base like K₃PO₄ might be necessary to promote the transmetalation step.[1][15]
Q2: I am attempting a Buchwald-Hartwig amination on a chloro-pyrrolo[3,4-c]pyrazole and observing low yields. What are the key considerations?
A2: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations.[16] Success with these substrates often requires a highly active catalyst system. Employing a bulky, electron-rich phosphine ligand is crucial.[14][16] Additionally, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[16] Ensure your reaction is performed under strictly anhydrous and anaerobic conditions.
Q3: In my Sonogashira coupling, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this?
A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[17] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[8] You can also try a copper-free Sonogashira protocol. Several palladium catalyst systems can facilitate the coupling without the need for a copper co-catalyst, which can circumvent the homocoupling issue.
Q4: I am planning a Heck reaction with an iodo-pyrrolo[3,4-c]pyrazole and an acrylate. What are the initial conditions I should consider?
A4: For a Heck reaction involving a nitrogen-containing heterocycle, catalyst poisoning can be a concern.[2] A robust catalyst system is therefore recommended. A common starting point is Pd(OAc)₂ as the palladium source with a phosphine ligand.[18] The choice of base is also important; an organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ can be effective.[18][19] Polar aprotic solvents such as DMF or NMP are often used for Heck reactions.[11]
Q5: How do I choose the right solvent for my cross-coupling reaction?
A5: The solvent choice is critical and can influence reaction rates and even selectivity.[9][10][13] Generally, polar aprotic solvents like 1,4-dioxane, THF, DMF, and toluene are good starting points for many palladium-catalyzed cross-coupling reactions.[9][11] For Suzuki reactions, a co-solvent system, typically an organic solvent with water, is often required to dissolve the inorganic base and facilitate the transmetalation step.[8] It is important to note that the optimal solvent can be substrate-dependent, and screening a few different solvents may be necessary.[9][13]
Q6: My final product is difficult to purify. Are there any general tips for the purification of pyrrolo[3,4-c]pyrazole derivatives?
A6: Purification of N-heterocyclic compounds can sometimes be challenging due to their polarity and potential for interaction with silica gel. If standard column chromatography is not effective, consider the following:
-
Alternative Stationary Phases: Try using alumina or a C18-functionalized silica gel for reverse-phase chromatography.
-
Acid-Base Extraction: If your product has a basic nitrogen, you may be able to purify it by performing an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid. The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.[20]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and requires optimization for specific substrates.[1]
-
Reaction Setup: To an oven-dried reaction vessel, add the halo-pyrrolo[3,4-c]pyrazole (1.0 equiv.), the boronic acid or ester (1.2-2.0 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- 1. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole and its Analogs
Welcome to the technical support guide for the purification of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole and its related analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-Boc protected heterocyclic compounds. The unique structural features and the lability of the tert-butoxycarbonyl (Boc) protecting group present specific challenges that require careful consideration during purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this class of compounds?
The primary and most effective method for purifying this compound and its analogs is silica gel flash column chromatography .[1][2][3] This technique is highly versatile for separating the target compound from unreacted starting materials, reagents, and most side products. For final polishing or for purifying compounds that are crystalline solids, recrystallization or precipitation/trituration can be excellent secondary methods.[4][5]
Q2: What are the critical stability concerns for this compound during purification?
The single most critical factor is the stability of the Boc protecting group .[6] This group is highly sensitive to acidic conditions and can be cleaved, leading to the unprotected amine.[6][7] Key points to consider are:
-
Acid Lability: Avoid strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used in reverse-phase HPLC or workups.[6][8] Even prolonged exposure to mildly acidic conditions, such as standard silica gel, can cause partial or complete deprotection.[9]
-
Thermal Instability: While more robust than many protecting groups, the Boc group can be removed thermally at high temperatures (e.g., >180 °C), although this is rarely a concern with standard purification techniques like column chromatography.[10]
-
Reductive Cleavage: Unexpectedly, sodium borohydride (NaBH₄) in ethanol has been reported to selectively cleave the N-Boc group from pyrazoles and other specific heterocycles.[11][12] This is a critical consideration if any reductive steps are planned or if NaBH₄ is used to quench a reaction prior to purification.
Q3: What are the typical impurities I should expect from the synthesis?
Impurities are highly dependent on the specific synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Precursors used in the cyclization or Boc-protection steps.
-
Excess Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) and bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[13][14]
-
Regioisomers: N-alkylation or acylation of pyrazoles can sometimes lead to mixtures of regioisomers, which can be challenging to separate.[15]
-
Deprotected Product: The corresponding free amine if the Boc group is inadvertently cleaved during the reaction or workup.
Q4: How can I effectively assess the purity of my final product?
A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for optimizing column chromatography conditions.[1]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities. The disappearance of the characteristic tert-butyl singlet at ~1.5 ppm is a clear indicator of Boc group loss.
-
Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can provide a precise percentage purity.
Troubleshooting Guide
Issue 1: Column Chromatography
Q: My compound is streaking badly on the silica TLC plate and column. What's causing this and how can I fix it?
A: Streaking is typically caused by one of three issues: poor solubility, strong interaction with the stationary phase, or sample decomposition.
-
Causality: The pyrrolopyrazole core contains multiple nitrogen atoms that can act as hydrogen bond donors and acceptors. If your analog is particularly polar, it may interact very strongly with the acidic silanol groups on the silica surface, leading to slow, uneven elution (streaking).
-
Solutions:
-
Add a Polar Modifier: Incorporate a small amount (0.5-2%) of a more polar solvent like methanol or isopropanol into your eluent system (e.g., switch from Hexane/EtOAc to Hexane/EtOAc/MeOH).
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., 0.5% TEA in your eluent). This is a very common and effective strategy for nitrogen-containing heterocycles.
-
Change Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[9]
-
Q: I'm losing my Boc group during column chromatography. How can I prevent this?
A: This is a classic problem caused by the inherent acidity of silica gel. The prolonged contact time during a column run can be sufficient to cleave the acid-labile Boc group.
-
Causality: Silica gel is covered in acidic silanol (Si-OH) groups. These can protonate the carbonyl oxygen of the Boc group, initiating the cleavage mechanism which proceeds via a stable tert-butyl cation.[6]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the eluent and add 1-2% triethylamine (by volume). Stir for 15 minutes before packing the column. Run the column with an eluent containing 0.5-1% TEA. This neutralizes the acidic sites.
-
Run the Column "Fast": Minimize contact time. Use a slightly more polar solvent system than what your TLC indicates (e.g., if Rf = 0.2 on TLC, aim for an eluent that gives an Rf of ~0.3-0.4 for the column) and apply positive pressure to speed up the elution.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be effective alternatives, though they have different selectivity compared to silica.[9]
-
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical workflow for deciding on the best purification approach for your crude product.
Caption: Decision tree for purification strategy selection.
Issue 2: Recrystallization
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of forming a crystalline solid.[4]
-
Causality: This often happens when the solution is cooled too quickly or when the chosen solvent is too good a solvent for the compound, leading to a highly supersaturated solution.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until everything dissolves again. Allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote crystal formation.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, re-heat to dissolve, and attempt to cool slowly again.
-
Change the Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[4] You may need to screen for a better solvent or use a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not).
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[16][17]
-
Detailed Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
This protocol is designed to protect the acid-sensitive Boc group during purification.
-
TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of Ethyl Acetate in Hexanes).
-
The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.4.[18]
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Weigh out silica gel (typically 50-100 times the weight of your crude material).
-
Prepare a slurry of the silica gel in your chosen eluent (the least polar starting mixture). Add 1% triethylamine (v/v) to this slurry and stir for 15 minutes.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and removing the solvent under reduced pressure.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system (containing 0.5-1% TEA).
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute your compound.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent and triethylamine.
-
Protocol 2: Recrystallization from a Two-Solvent System
This method is ideal for purifying a solid product after chromatography or if the crude material is relatively clean.
-
Solvent Selection:
-
Find a "good" solvent that readily dissolves your compound at elevated temperatures (e.g., Ethyl Acetate, Isopropanol, Acetone).
-
Find a "poor" solvent in which your compound is insoluble or sparingly soluble, but which is miscible with the "good" solvent (e.g., Hexanes, Heptane, Water).
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
If it becomes too cloudy, add a drop or two of the hot "good" solvent to clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any soluble impurities.
-
Dry the crystals under vacuum.
-
Data Presentation: Common Chromatographic Systems
| Compound Polarity | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier (if needed) |
| Low to Medium | Silica Gel | 10-50% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine |
| Medium to High | Silica Gel | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | 0.5-1% Triethylamine |
| Very High | Reverse Phase C18 | 20-80% Acetonitrile in Water | 0.1% Ammonium Bicarbonate (to avoid acid) |
Visualization: Boc Group Stability Profile
This diagram provides a quick reference for the chemical stability of the N-Boc protecting group, highlighting conditions to favor and to avoid.
Caption: Chemical stability profile of the N-Boc group.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Welcome to the technical support guide for the synthesis of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic route and troubleshoot common issues to improve yield and purity. The pyrrolo[3,4-c]pyrazole scaffold is a crucial building block in medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to adapt and overcome challenges.
Section 1: Understanding the Core Synthetic Strategy
Before troubleshooting, it's essential to understand the logic of the synthesis. A common and effective strategy involves a multi-step sequence:
-
Pyrazole Ring Formation: Construction of the core 3-methyl-1H-pyrazole ring, typically via a condensation reaction.
-
Functionalization: Introduction of chemical handles necessary for the subsequent annulation (ring-forming) step.
-
Annulation/Cyclization: Formation of the fused pyrrolidine ring to create the bicyclic 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole core.
-
Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) group onto the pyrrolidine nitrogen.
Each of these stages presents unique challenges and opportunities for optimization.
References
Common side reactions and byproducts in pyrrolo[3,4-C]pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrrolo[3,4-c]pyrazoles. This guide, designed for professionals in chemical research and drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to address common challenges, from unexpected side reactions to purification difficulties, ensuring your syntheses are both successful and efficient.
I. Frequently Asked Questions (FAQs)
Here we address some of the common queries and issues that arise during the synthesis of the pyrrolo[3,4-c]pyrazole core.
Q1: My 1,3-dipolar cycloaddition is giving a mixture of products that are difficult to separate. What is happening and how can I improve the selectivity?
A1: Formation of Regioisomers
This is a classic challenge in 1,3-dipolar cycloaddition reactions when using unsymmetrical dipolarophiles, such as substituted maleimides. The nitrile imine (the 1,3-dipole) can add across the double bond in two different orientations, leading to the formation of regioisomers.
The Underlying Chemistry: Frontier Molecular Orbital (FMO) Theory
The regioselectivity of this reaction is governed by the interaction of the Frontier Molecular Orbitals (FMOs) of the dipole and the dipolarophile: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reaction proceeds through the pathway where the energy gap between the HOMO of one reactant and the LUMO of the other is smallest. The coefficients of these orbitals on the reacting atoms determine which atoms will bond. A mismatch in the desired orbital overlap can lead to a mixture of regioisomers.[1][2]
Troubleshooting Strategies:
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the FMOs. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or even polar protic solvents can alter the regioisomeric ratio.[3]
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and potentially increasing the regioselectivity of the reaction.
-
Temperature Control: Running the reaction at lower temperatures can enhance the selectivity, favoring the product formed from the lower energy transition state.
Q2: I'm attempting a multicomponent reaction (MCR) to build the pyrrolo[3,4-c]pyrazole scaffold, but my yields are low and I'm isolating unexpected byproducts. What could be the cause?
A2: Competing Reaction Pathways in MCRs
Multicomponent reactions are elegant and efficient, but their complexity means that minor changes in reaction conditions can favor alternative reaction pathways, leading to a variety of byproducts.[4][5]
Common Side Reactions and Byproducts in MCRs:
-
Incomplete Reactions: If one of the components is less reactive or added too slowly, intermediates may react with themselves or other components in unintended ways.
-
Formation of Amide/Ester Byproducts: In reactions involving amines, carboxylic acids, and alcohols, the formation of simple amides or esters can compete with the main reaction cascade.
-
Michael Addition Byproducts: If activated alkenes are used, competing Michael additions can occur, leading to a range of linear or alternative cyclic byproducts.
-
Hydrolysis of Intermediates: The presence of water, either as a solvent or an impurity, can lead to the hydrolysis of sensitive intermediates.
Troubleshooting Workflow for MCRs:
Caption: A workflow for troubleshooting multicomponent reactions.
Q3: The final pyrrolo[3,4-c]pyrazole product appears to be degrading during workup or purification. Is this common?
A3: Stability and Decomposition
While the pyrazole ring itself is generally robust, the overall stability of the fused pyrrolo[3,4-c]pyrazole system can be influenced by its substituents and the conditions it is subjected to.[6]
Potential Causes of Decomposition:
-
pH Sensitivity: The pyrrole part of the fused system can be sensitive to strong acids, potentially leading to polymerization or ring-opening. The pyrazole moiety can be deprotonated under strong basic conditions, which might lead to rearrangement or other side reactions.
-
Oxidative Degradation: Electron-rich pyrrolo[3,4-c]pyrazoles can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.
-
Photochemical Instability: Some heterocyclic systems are light-sensitive. If your compound is colored, it's worth considering photochemical decomposition as a possibility.
Recommendations for Handling and Purification:
-
Neutral Workup: Whenever possible, perform aqueous workups under neutral pH conditions.
-
Inert Atmosphere: For sensitive compounds, conduct purification steps (e.g., chromatography) under an inert atmosphere of nitrogen or argon.
-
Protection from Light: Store potentially light-sensitive compounds in amber vials or wrapped in aluminum foil.
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
II. Troubleshooting Guide
This section provides a more detailed, issue-focused approach to resolving common problems encountered during the synthesis of pyrrolo[3,4-c]pyrazoles.
Issue 1: Formation of Regioisomeric Byproducts
| Symptom | Probable Cause | Proposed Solution |
| Multiple spots on TLC with similar Rf values. | Formation of regioisomers during a 1,3-dipolar cycloaddition. | 1. Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, Acetonitrile).2. Temperature Optimization: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux).3. Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid (e.g., ZnCl2, Sc(OTf)3) to the reaction mixture. |
| Broad or multiple peaks in the 1H NMR spectrum of the crude product. | Co-elution of regioisomers during chromatography. | 1. Optimize Chromatography: Use a shallower solvent gradient in flash chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).2. Recrystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system. |
Visualizing Regioisomer Formation:
Caption: Formation of regioisomers via different transition states.
Issue 2: Dimerization of the 1,3-Dipole
| Symptom | Probable Cause | Proposed Solution |
| A significant amount of a high molecular weight byproduct is observed by LC-MS. | The nitrile imine (1,3-dipole) is reacting with itself (dimerizing) faster than with the dipolarophile. | 1. Slow Addition: Add the precursor of the nitrile imine (e.g., a hydrazonoyl chloride) slowly to a solution of the dipolarophile and the base. This keeps the instantaneous concentration of the nitrile imine low.2. Increase Dipolarophile Concentration: Use a slight excess of the dipolarophile to increase the probability of the desired reaction. |
Issue 3: Incomplete Annulation in Multistep Syntheses
| Symptom | Probable Cause | Proposed Solution |
| Isolation of a stable intermediate instead of the final bicyclic product. | The final ring-closing step (annulation) is unsuccessful. This could be due to steric hindrance, incorrect reagents, or insufficient reaction temperature.[7] | 1. Stronger Reagents/Catalysts: If the annulation is a dehydration or condensation, consider using a more powerful dehydrating agent or a more active catalyst.2. Higher Temperature: Increase the reaction temperature. Microwave heating can sometimes be effective in promoting difficult cyclizations.3. Change of Strategy: If the annulation consistently fails, a redesign of the synthetic route may be necessary. |
III. Experimental Protocols
Protocol 1: General Procedure for a Regioselective 1,3-Dipolar Cycloaddition
This protocol is a starting point for optimizing the regioselectivity of the cycloaddition between a nitrile imine and a maleimide.
-
Setup: To a solution of the N-substituted maleimide (1.0 eq.) in anhydrous toluene (0.1 M) under an argon atmosphere, add the hydrazonoyl chloride (1.1 eq.).
-
Reaction Initiation: Cool the mixture to 0 °C and add triethylamine (1.2 eq.) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
IV. References
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from --INVALID-LINK--
-
(n.d.). REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Retrieved from --INVALID-LINK--
-
YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from --INVALID-LINK--
-
Frontiers. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Retrieved from --INVALID-LINK--
-
JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from --INVALID-LINK--
-
(n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from --INVALID-LINK--
-
PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Welcome to the technical support center for 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during its handling, storage, and use in experimental settings. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your research.
Introduction: Understanding the Molecule's Stability Profile
This compound is a versatile intermediate in medicinal chemistry and drug discovery. Its structure contains three key features that dictate its stability: a tert-butyloxycarbonyl (Boc) protecting group , a dihydropyrrole ring , and a pyrazole ring . Understanding the inherent reactivity of these moieties is crucial for troubleshooting degradation issues.
-
The Boc Group: This protecting group is notoriously labile under acidic conditions, which is its primary vulnerability.[1][2] It is, however, generally stable to basic and nucleophilic conditions.[3][4]
-
The Dihydropyrrole Ring: This partially saturated heterocyclic system is susceptible to oxidation, which can lead to aromatization or ring-opening.[5][6]
-
The Pyrazole Ring: As an aromatic heterocycle, the pyrazole core is relatively stable.[7][8] However, under harsh forced degradation conditions, the entire fused ring system can be compromised.[9][10]
This guide will address the most probable degradation pathways stemming from these structural features.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC plate after my reaction workup. What could it be?
A1: The appearance of a more polar spot, which will have a lower Rf value than the starting material, is a strong indicator of Boc-deprotection.[11] The resulting free amine is significantly more polar than the Boc-protected precursor. This is the most common degradation pathway, especially if any acidic reagents or conditions were used.
Q2: My HPLC analysis shows a new peak with a shorter retention time. How can I confirm if it's a degradant?
A2: A peak with a shorter retention time on a reverse-phase HPLC column typically indicates a more polar compound, consistent with Boc-deprotection.[11] To confirm, you can perform a co-injection with a sample intentionally treated with a mild acid (e.g., 20% TFA in DCM for a short period) to see if the peak area of the suspected degradant increases. For definitive identification, LC-MS analysis is recommended to check for the expected mass of the deprotected compound.[12]
Q3: I suspect my compound is degrading upon storage. What are the recommended storage conditions?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[13] Specifically, long-term storage at 2-8°C is advisable. The container should be tightly sealed to protect from moisture and atmospheric oxygen, which could promote hydrolysis of the Boc group (if acidic impurities are present) and oxidation of the dihydropyrrole ring, respectively.
Q4: Can I use protic solvents like methanol or ethanol for my experiments?
A4: While generally acceptable, be aware that acidic impurities in these solvents can slowly cause Boc-deprotection over extended periods, especially with heating. Use of high-purity, anhydrous solvents is recommended. If your experiment requires prolonged heating in a protic solvent, it is advisable to monitor the reaction for the appearance of the deprotected species.
Q5: What are the likely degradation products I should be looking for?
A5: The two most probable degradation products are:
-
Boc-deprotected compound: 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole.
-
Oxidized species: Aromatized pyrrolo[3,4-C]pyrazole or ring-opened products.[14]
LC-MS is the most effective technique for identifying these potential degradants by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Unexpected Boc-Deprotection
This is the most frequently encountered issue. The Boc group is designed to be removed under acidic conditions, but unintentional deprotection can occur.
Caption: Troubleshooting workflow for unexpected Boc-deprotection.
-
Acidic Reagents: Even trace amounts of acid can catalyze the removal of the Boc group.[1] Ensure all reagents and solvents are neutral. If an acidic reagent is necessary, consider if a less acidic alternative exists.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause deprotection on the column. To mitigate this, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent or use an alternative stationary phase like neutral alumina.
-
Aqueous Workup: Washing with acidic solutions (e.g., 1M HCl) during workup will cleave the Boc group. Use saturated sodium bicarbonate or brine for aqueous washes.[11]
Issue 2: Suspected Oxidation of the Dihydropyrrole Ring
The dihydropyrrole ring is susceptible to oxidation, which can be triggered by atmospheric oxygen (especially with light or heat) or oxidizing agents.
Caption: Troubleshooting workflow for suspected oxidation.
-
Atmospheric Oxygen: Reactions run at elevated temperatures or for extended times in the presence of air are at risk of oxidation.[14] Purging the reaction vessel with an inert gas like nitrogen or argon can prevent this.
-
Light Exposure: Photodegradation can generate radical species that promote oxidation.[9][10] Protect your reactions and stored materials from light by using amber vials or covering flasks with aluminum foil.
-
Peroxides in Solvents: Ethers like THF and dioxane can form explosive peroxides over time, which are also potent oxidizing agents. Always use freshly opened or peroxide-tested solvents.
Experimental Protocols
Protocol 1: TLC Method for Monitoring Stability
This is a rapid, qualitative method to check for the presence of the more polar, deprotected amine.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Adjust the ratio as needed to get an Rf of ~0.4-0.5 for the starting material.
-
Visualization:
-
UV light (254 nm).
-
Stain with a ninhydrin solution and gently heat. The deprotected amine will appear as a colored spot (typically purple or yellow).[11]
-
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a quantitative assessment of purity and can be used to develop a stability-indicating method.[11][12]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
| Compound | Expected Retention Time |
| This compound | Longer |
| 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole (deprotected) | Shorter |
| Oxidized byproducts | Variable, may be longer or shorter |
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Avoiding racemization during reactions with 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Welcome to the technical support center for the 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers maintain the stereochemical integrity of this valuable building block during synthetic transformations. Our goal is to explain the causality behind experimental choices, empowering you to proactively design robust, stereoretentive reaction protocols.
Part 1: Foundational Concepts & Mechanism of Racemization
This section addresses the fundamental properties of the title compound and the chemical principles governing its stereochemical lability.
Q1.1: What is the structure of this compound, and which stereocenter is at risk?
The compound, with CAS Number 951127-35-8, features a dihydropyrrole (pyrrolidine) ring fused to a pyrazole ring[]. The nitrogen of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group.
While the core structure itself is achiral, synthetic routes often produce derivatives with a stereocenter at the C4 or C6 position. These positions are alpha (α) to the nitrogen atom of the Boc-protected pyrrolidine ring. It is the proton at this chiral carbon that is susceptible to abstraction, placing the stereocenter at high risk of racemization during subsequent reactions.
Q1.2: What is the primary chemical mechanism responsible for racemization in this system?
The racemization of chiral centers alpha to a nitrogen atom, particularly within heterocyclic systems, typically proceeds through a base-catalyzed deprotonation-reprotonation mechanism[2][3].
-
Proton Abstraction: In the presence of a base, the proton on the chiral carbon (e.g., C4) is abstracted. The acidity of this proton is enhanced by the electron-withdrawing character of the adjacent Boc-carbamate and the fused pyrazole ring system.
-
Formation of a Planar Intermediate: The removal of the proton generates a planar, resonance-stabilized, and achiral carbanion or enolate-like intermediate.
-
Non-Stereospecific Reprotonation: Subsequent reprotonation of this planar intermediate can occur from either face with roughly equal probability. This non-selective protonation results in the formation of a racemic mixture, comprising both the original (desired) and the inverted (undesired) enantiomers.
This process effectively erodes the enantiomeric excess (ee) of your material, which is critical as the biological activity of a drug molecule often depends on its precise 3D structure[3].
Part 2: Troubleshooting Guide for Common Synthetic Steps
This section provides specific, actionable advice for minimizing racemization during common reactions performed on the pyrrolo[3,4-C]pyrazole scaffold.
Q2.1: I'm observing significant racemization during a base-mediated alkylation at the C4 position. What are the most likely causes and how can I mitigate this?
Base-mediated alkylations are high-risk for racemization. The base used to deprotonate a nucleophile or neutralize acid byproducts can also abstract the labile proton at the stereocenter. The key is to control the reaction parameters to disfavor this side reaction.
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is the most critical factor[4].
-
High Risk: Small, strong bases like triethylamine (TEA) or sodium hydroxide can readily abstract the α-proton, leading to rapid racemization.
-
Recommended Solution: Switch to a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices. Their bulkiness makes it more difficult to access the sterically shielded α-proton, while still being effective at scavenging acid[4].
-
-
Lower the Temperature: The rate of racemization is highly temperature-dependent.
-
Recommended Solution: Start the reaction at 0 °C and, if necessary, allow it to warm slowly to room temperature[5]. Maintaining cryogenic temperatures (e.g., -78 °C) during the addition of the base and electrophile can be highly effective.
-
-
Choose the Right Solvent: The solvent can stabilize the planar intermediate that leads to racemization.
-
Recommended Solution: Use non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents do not promote the formation or stabilization of ionic intermediates[3].
-
-
Minimize Reaction Time: Prolonged exposure to basic conditions increases the probability of racemization[3].
-
Recommended Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid leaving reactions to run overnight without prior optimization.
-
Table 1: Impact of Reaction Parameters on Stereochemical Outcome
| Parameter | Condition Promoting Racemization | Recommended Condition for Stereoretention | Rationale |
| Base | Small, unhindered bases (e.g., TEA) | Hindered bases (e.g., DIPEA, 2,4,6-Collidine)[4] | Steric bulk prevents abstraction of the α-proton. |
| Temperature | Room Temperature or Elevated | 0 °C to -78 °C[5] | Slows the rate of the deprotonation equilibrium. |
| Solvent | Polar, protic solvents (e.g., Methanol) | Non-polar, aprotic solvents (e.g., DCM, THF)[3] | Aprotic solvents do not stabilize the achiral intermediate. |
| Time | Prolonged reaction times (>12 h) | As short as possible; monitor closely[5] | Reduces the time the stereocenter is exposed to basic conditions. |
Q2.2: My stereopurity is decreasing after N-Boc deprotection with TFA. What are some milder, stereoretentive alternatives?
While trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, its harsh acidity can sometimes cause epimerization or degradation of sensitive substrates[6]. Several milder protocols can be employed to preserve stereochemical integrity.
Recommended Mild Deprotection Protocols:
-
Oxalyl Chloride in Methanol: This method has been reported to be very mild and effective for substrates with acid-labile functional groups. The reaction proceeds at room temperature and is often complete within 1-4 hours[2].
-
Catalytic Iron(III) Chloride: Using catalytic amounts of FeCl₃ in a solvent like dichloromethane provides a clean and efficient deprotection that avoids strongly acidic waste streams. The method is selective for the Boc group even in the presence of other protecting groups like Cbz[7].
-
Zinc Chloride in Dichloromethane: Lewis acids can promote Boc deprotection under mild conditions. ZnCl₂ in CH₂Cl₂ at around 40 °C has been shown to be effective[8].
-
Heating in Water: For some substrates, simply refluxing in water can be sufficient to cleave the Boc group, representing a green and acid-free alternative[9].
It is crucial to screen these conditions on a small scale to find the optimal method for your specific derivative.
Part 3: Proactive Strategies & Analytical Methods
Q3.1: I am designing a multi-step synthesis. What is the best overall strategy to prevent racemization?
A proactive approach is always superior to troubleshooting. Consider the following workflow for designing your synthetic route.
Q3.2: How can I accurately quantify the level of racemization in my sample?
Visual inspection by TLC or standard ¹H NMR is insufficient to determine stereochemical purity. The definitive method for quantifying enantiomers is Chiral High-Performance Liquid Chromatography (HPLC) .
A chiral HPLC method allows you to separate and quantify the desired and undesired enantiomers. The result is typically reported as enantiomeric excess (ee%), which is a measure of the purity of the sample. Developing a robust chiral HPLC method is a critical first step before attempting any reactions on your chiral material[10][11].
Part 4: Validated Experimental Protocols
The following protocols provide a reliable starting point for common transformations. Always perform a small-scale trial before committing a large amount of material.
Protocol 1: General Protocol for Stereoretentive Alkylation
This protocol is designed for the alkylation of a C-H bond at a chiral center alpha to the Boc-protected nitrogen.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral this compound derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) (to a concentration of approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. For particularly sensitive substrates, cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the cooled solution.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl halide or triflate) (1.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at the cold temperature, allowing it to warm slowly to room temperature only if necessary. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using a validated chiral HPLC method.
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride
This protocol is adapted from a literature procedure for deprotecting sensitive substrates[2].
-
Preparation: In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 equivalent) in methanol (to a concentration of approx. 0.1 M).
-
Reagent Addition: Add oxalyl chloride (3.0 equivalents) dropwise via syringe to the stirring solution at room temperature. Caution: Sputtering and a slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, remove the solvent and excess reagents under reduced pressure. The resulting product is often the hydrochloride salt, which can be used directly or neutralized by partitioning between a mild base (e.g., NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify as necessary.
References
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. mcours.net [mcours.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Molecules: Properties, Synthesis and Analysis | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the incomplete Boc deprotection of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole. As a bicyclic heteroaromatic compound, the pyrrolo[3,4-C]pyrazole core presents unique challenges and considerations during the removal of the tert-butyloxycarbonyl (Boc) protecting group. This document will equip you with the necessary knowledge to diagnose and resolve common issues encountered during this critical synthetic step.
Understanding the Chemistry: Why Boc Deprotection Can Be Tricky
The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its relatively straightforward removal under acidic conditions.[1] The deprotection mechanism is initiated by protonation of the carbamate oxygen by an acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]
However, the efficiency of this process can be influenced by several factors, including the steric and electronic properties of the substrate. In the case of this compound, the fused ring system and the presence of multiple nitrogen atoms can impact the reaction kinetics and potentially lead to incomplete deprotection or side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my this compound?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. Standard conditions may not be sufficient for this specific heterocyclic system.
-
Suboptimal Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acidic reagent.
-
Reagent Quality: The use of old or improperly stored acidic reagents (e.g., trifluoroacetic acid that has absorbed water) can significantly reduce their effectiveness.
Q2: How can I effectively monitor the progress of the deprotection reaction?
Careful reaction monitoring is crucial. The most common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the less polar starting material and the appearance of the more polar free amine product (which will have a lower Rf value).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by monitoring the consumption of the starting material and the formation of the product with the expected mass-to-charge ratio.
Q3: Are there any potential side reactions I should be aware of with the pyrrolo[3,4-C]pyrazole core?
While specific data on this exact molecule is limited, bicyclic systems with multiple heteroatoms can be sensitive to harsh acidic conditions. Potential side reactions could include:
-
Alkylation: The tert-butyl cation generated during deprotection is an electrophile and could potentially alkylate the pyrrolopyrazole ring, although this is less common with electron-deficient aromatic systems.
-
Degradation: Prolonged exposure to strong acids could potentially lead to the degradation of the heterocyclic core, though pyrazoles are generally quite stable.[2]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Incomplete Deprotection
If you are observing incomplete deprotection of your this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Troubleshooting Steps & Explanations
| Problem | Potential Cause | Recommended Solution & Rationale |
| Significant starting material remaining after standard reaction time. | Insufficient acid strength or concentration. | Increase the concentration of Trifluoroacetic Acid (TFA) or switch to a stronger acid. A common starting point is 20-50% TFA in dichloromethane (DCM). If this is ineffective, consider using 4M HCl in dioxane, which is a more potent reagent for Boc deprotection.[3] |
| Inadequate reaction time. | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Some sterically hindered or electron-rich substrates require longer reaction times for complete conversion. | |
| Low reaction temperature. | Gently warm the reaction mixture. Increasing the temperature to 30-40°C can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions. | |
| Reaction is sluggish and starting material has poor solubility. | Poor solubility of the substrate. | Choose a more suitable solvent system. While DCM is common, other solvents like 1,4-dioxane or a mixture of solvents could improve solubility. Ensure the starting material is fully dissolved before proceeding. |
| Formation of unexpected byproducts observed by LC-MS. | Degradation of the heterocyclic core. | Consider milder deprotection methods. If your substrate is sensitive to strong acids, alternative methods that do not employ harsh acidic conditions may be necessary.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an appropriate organic solvent.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend or dissolve the this compound in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine. The product may also precipitate from the reaction mixture and can be isolated by filtration.
Protocol 3: Alternative Mild Deprotection with Oxalyl Chloride in Methanol
For substrates that are particularly sensitive to strong acids, a milder approach may be necessary.[5]
-
Dissolve the this compound in methanol.
-
Add oxalyl chloride (2-3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting hydrochloride salt can be isolated or neutralized as described previously.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Validation & Comparative
Comparison of different synthetic routes to 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
An In-Depth Guide to the Synthetic Strategies for 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Prepared by: Gemini, Senior Application Scientist
Introduction
The this compound scaffold is a crucial heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies. The precise arrangement of its nitrogen atoms and the presence of a protected pyrrolidine ring allow for diverse functionalization, enabling chemists to explore chemical space effectively.
Given its importance, the efficient and regioselective synthesis of this molecule is of paramount importance. The primary synthetic challenge lies in controlling the substitution pattern on the pyrazole ring, specifically the placement of the methyl group at the C3 position, while avoiding isomeric impurities. This guide provides a comparative analysis of two distinct and plausible synthetic routes to the target molecule. The discussion focuses on the underlying chemical principles, experimental considerations, and the relative advantages and disadvantages of each approach, supported by data from peer-reviewed literature.
Route A: Linear Synthesis via Regioselective Pyrazole Formation
This strategy represents a classical and robust approach to the target molecule. The core logic is to first construct the 3-methylpyrazole ring with the correct regiochemistry from acyclic precursors and then subsequently build the fused pyrrolidine ring. The key to this entire sequence is the initial cyclocondensation reaction.
Causality and Experimental Rationale
The formation of a 3,4-disubstituted pyrazole from an unsymmetrical 1,3-bielectrophile (like a β-ketoester) and a monosubstituted hydrazine can lead to a mixture of regioisomers. However, by using hydrazine hydrate with a carefully chosen β-ketoester, we can favor the formation of the desired 3-methylpyrazole. The subsequent steps involve standard functional group manipulations to build the second ring.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
This step involves the acylation of ethyl cyanoacetate with acetic anhydride.
-
To a stirred solution of ethyl cyanoacetate (1.0 equiv) and pyridine (2.0 equiv) in a suitable solvent like toluene, acetic anhydride (1.5 equiv) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
An acidic workup (e.g., with 1M HCl) followed by extraction with ethyl acetate and purification by distillation or chromatography yields the β-ketoester.
Step 2: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
This is the critical regiochemistry-determining step. The β-ketoester is cyclized with hydrazine.
-
The ethyl 2-cyano-3-oxobutanoate (1.0 equiv) is dissolved in ethanol.
-
Hydrazine hydrate (1.1 equiv) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-methyl-1H-pyrazole-4-carboxylate. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase the regioselectivity in similar pyrazole formations[1].
Step 3: Reduction of the Ester to a Diol
The ester and the nitrile are reduced to the corresponding alcohols.
-
The pyrazole ester (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere.
-
A strong reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.5 equiv), is added portion-wise.
-
The reaction is stirred at room temperature or gently heated to ensure complete reduction.
-
The reaction is carefully quenched with water and 15% NaOH solution, filtered, and the filtrate is concentrated to yield (3-methyl-1H-pyrazol-4-yl)methanamine.
Step 4: Formation of the Fused Pyrrolidine Ring and Boc Protection
The di-functional intermediate is cyclized and protected in a one-pot or sequential manner.
-
The aminomethyl pyrazole intermediate is reacted with a suitable C2-building block that can cyclize. A more direct literature-precedented method involves the cyclization of a precursor like 3-(bromomethyl)-4-(chloromethyl)-1-trityl-1H-pyrazole with a protected amine.
-
A more practical adaptation involves converting the aminomethyl pyrazole into a suitable precursor for cyclization. For instance, reaction with chloroacetyl chloride followed by intramolecular cyclization.
-
A more direct approach starts from a 3,4-disubstituted pyrazole that can be readily cyclized. For example, reduction of diethyl 3-methyl-1H-pyrazole-4,5-dicarboxylate followed by conversion of the resulting diol to a dihalide and subsequent reaction with a protected amine source.
-
Given the complexity, a more established route to the core involves starting with a precursor that already contains the atoms for the second ring. A plausible precursor is diethyl 3-methyl-1H-pyrazole-4,5-dicarboxylate.
-
Reduction: Reduce the diester to the corresponding diol using LiAlH₄.
-
Mesylation/Tosylation: Convert the diol to a dimesylate or ditosylate.
-
Cyclization with Boc-amine: React the dimesylate with tert-butylamine under basic conditions to form the N-Boc protected pyrrolidine ring. This step often requires careful optimization of the base and solvent.
-
Step 5: Final Product Formation
This is a simplified representation of the final cyclization and protection.
-
The intermediate from the previous step is cyclized. A common method is to convert the terminal functional groups (e.g., alcohols to halides) and then react with a protected amine source.
-
The resulting bicyclic amine is then protected with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DIPEA in a solvent like DCM or THF to yield the final product, this compound.
Advantages and Disadvantages of Route A
-
Advantages:
-
Utilizes well-established and predictable chemical transformations.
-
The starting materials are generally inexpensive and readily available.
-
Regioselectivity can be effectively controlled at an early stage.
-
-
Disadvantages:
-
The linear sequence can be long, potentially leading to a lower overall yield.
-
The reduction step with LiAlH₄ requires careful handling and anhydrous conditions.
-
The final cyclization step can be challenging and may require significant optimization.
-
Route B: Late-Stage C-H Methylation via a Pre-formed Bicyclic Core
This modern approach flips the strategy of Route A. It involves first synthesizing the unmethylated bicyclic core, 5-Boc-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole, and then introducing the methyl group in a final, regioselective step via C-H activation. This route relies on the development of advanced catalytic methods.
Causality and Experimental Rationale
The logic here is to leverage the inherent reactivity of the C-H bond at the C3 position of the pyrazole ring. This position is often susceptible to deprotonation or oxidative addition with a suitable transition metal catalyst. A directing group, potentially the Boc-protected pyrrolidine nitrogen or the pyrazole's own N-H (after protection), can guide a catalyst to the desired position for methylation.
Detailed Synthetic Protocol
Step 1: Synthesis of 5-Boc-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
This intermediate (CAS 657428-42-7) is commercially available but can be synthesized. A plausible route starts from a suitably protected pyrrole derivative.
-
Start with N-Boc-3,4-bis(hydroxymethyl)pyrrole. This can be prepared from N-Boc-pyrrole-3,4-dicarboxylic acid via reduction.
-
Convert to Dihalide: The diol is converted to a dihalide, for example, using PBr₃ or SOCl₂.
-
Cyclization with Hydrazine: The dihalide is reacted with hydrazine hydrate in the presence of a base to form the fused pyrazole ring. This cyclization would yield the unmethylated core, which is then carried forward.
Step 2: N-Protection of the Pyrazole Ring (Optional but Recommended)
To prevent N-methylation and improve solubility and reactivity in the subsequent C-H activation step, the pyrazole N-H is often protected.
-
The unmethylated core (1.0 equiv) is dissolved in a solvent like DMF or THF.
-
A base such as NaH or K₂CO₃ is added, followed by a protecting group like a tosyl (Ts) chloride or a 2-(trimethylsilyl)ethoxymethyl (SEM) chloride.
-
The reaction is stirred until completion, followed by workup and purification.
Step 3: Regioselective C-H Methylation
This is the key, innovative step of this route.
-
The N-protected bicyclic core (1.0 equiv) is dissolved in a suitable solvent (e.g., dioxane, toluene).
-
A palladium catalyst, such as Pd(OAc)₂, and a ligand are added.
-
A methylating agent is introduced. Modern C-H methylation often uses reagents like trimethylboroxine or methyl boronic acid[2].
-
An oxidant may be required, depending on the catalytic cycle.
-
The reaction is heated (often between 80-120 °C) for several hours to overnight. The regioselectivity is directed by the catalyst's coordination to the heterocyclic system.
-
After completion, the reaction is worked up, and the methylated product is purified by column chromatography.
Step 4: Deprotection of the Pyrazole Nitrogen
If an N-protecting group was used, it must be removed to yield the final product.
-
The N-protected, C3-methylated compound is subjected to appropriate deprotection conditions. For a tosyl group, this might involve a reducing agent or strong acid. For a SEM group, fluoride sources like TBAF are effective.
-
The deprotection yields the final target molecule, this compound.
Advantages and Disadvantages of Route B
-
Advantages:
-
Convergent and potentially shorter than the linear route.
-
Late-stage functionalization is highly desirable in medicinal chemistry for rapidly generating analogues.
-
Avoids early-stage regioselectivity issues by installing the key group at the end.
-
-
Disadvantages:
-
C-H activation methods can be sensitive and may require extensive optimization of catalysts, ligands, and reaction conditions.
-
The catalysts and specialized reagents can be expensive.
-
The addition and removal of a protecting group on the pyrazole nitrogen adds two steps to the sequence.
-
Achieving perfect regioselectivity can be challenging, and minor isomers may still be formed.
-
Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Linear Synthesis | Route B: Late-Stage C-H Methylation |
| Overall Strategy | Linear, early-stage regiocontrol | Convergent, late-stage functionalization |
| Typical Number of Steps | 5-7 steps | 4-5 steps (including synthesis of core) |
| Estimated Overall Yield | 10-20% (highly dependent on cyclization) | 25-40% (highly dependent on C-H activation) |
| Key Challenge | Regiocontrol in pyrazole formation; final cyclization | Regioselective C-H methylation; catalyst optimization |
| Reagent Cost & Safety | Generally uses standard, lower-cost reagents; LiAlH₄ requires caution | May require expensive transition metal catalysts and specialized ligands |
| Scalability | More established for scale-up, but can be cumbersome | Potentially difficult to scale due to catalyst costs and sensitivity |
| Flexibility for Analogs | Low; requires re-synthesis from early stages | High; the core can be methylated with different groups late in the synthesis |
Visualization of Synthetic Workflows
Workflow for Route A
Caption: Linear synthesis workflow (Route A).
Workflow for Route B
Caption: Convergent, late-stage functionalization workflow (Route B).
Conclusion and Recommendations
Both Route A and Route B offer viable, albeit conceptually different, pathways to this compound.
-
Route A (Linear Synthesis) is the more traditional and arguably more predictable path. It is well-suited for large-scale synthesis where cost and the use of well-understood reactions are priorities. Its primary drawback is the linear nature, which can negatively impact the overall yield and require more extensive process optimization for each step.
-
Route B (Late-Stage Methylation) represents a more modern and flexible strategy. It is exceptionally well-suited for a research and drug discovery setting where the rapid generation of a library of analogues is more important than the initial cost or scale. The ability to modify the core structure in the final steps is a significant advantage. However, this route relies on cutting-edge and often sensitive C-H activation chemistry that may not be readily scalable without significant investment in process development.
Recommendation: For academic research and initial discovery efforts, the flexibility of Route B is highly attractive. For process chemistry and large-scale manufacturing, a well-optimized Route A would likely be the more robust and economical choice. The ultimate decision depends on the specific goals of the research team, balancing the need for speed and flexibility against the requirements of scale and cost.
References
A Senior Application Scientist's Guide to Alternative Building Blocks for 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole in Medicinal Chemistry
Introduction
In modern drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a lead candidate. The 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole scaffold has emerged as a valuable building block, particularly in the design of kinase inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functionalities, enabling precise interactions with target proteins. The Boc-protected nitrogen offers a convenient synthetic handle for diversification, making it an attractive starting point for library synthesis.
However, reliance on a single scaffold can limit the exploration of novel chemical space and may lead to challenges related to intellectual property, synthetic tractability, or unforeseen ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. This guide provides a comprehensive comparison of viable alternative building blocks to this compound. We will delve into isomeric scaffolds, bioisosteric replacements, and other fused heterocyclic systems, providing the experimental rationale and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The Reference Scaffold: An Anatomical Review
The reference compound, this compound, is a fused heterocyclic system. The pyrazole ring is an important pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2][3] The fusion to a dihydropyrrole (pyrrolidine) ring system constrains the geometry, which can be advantageous for reducing the entropic penalty upon binding to a biological target. The Boc protecting group allows for selective functionalization at the N5 position after deprotection.
Caption: Structure of the reference building block.
The Rationale for Seeking Alternatives
The pursuit of alternative scaffolds is driven by several key strategic considerations in drug development:
-
Scaffold Hopping and IP Novelty: Introducing a novel core structure is a primary strategy for circumventing existing patents and establishing a new intellectual property position.
-
Modulating Physicochemical Properties: Different heterocyclic cores can drastically alter properties like solubility, lipophilicity (LogP), and pKa, which are critical for optimizing a drug's ADME profile.[4]
-
Exploring New Biological Interactions: A new scaffold can present pharmacophoric elements at different vectors or introduce new interaction points (e.g., hydrogen bond donors/acceptors), potentially leading to improved potency or selectivity.[5]
-
Improving Synthetic Accessibility: The reference scaffold may involve a multi-step synthesis with challenging purifications. Alternative scaffolds might be accessible through more efficient, scalable, or cost-effective routes.[6]
Comparative Analysis of Alternative Scaffolds
We will now explore several classes of alternative building blocks, comparing their structural features, synthetic accessibility, and potential impact on pharmacological properties.
Category A: Isomeric and Fused Pyrazole Scaffolds
Isomers of the pyrrolo-pyrazole core or other fused pyrazole systems represent a logical first step in scaffold hopping. They maintain the core pyrazole moiety but alter its connectivity and the overall shape of the molecule.
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles: This isomer offers a different connectivity, linking the pyrrolidine ring across the N1-C5 bond of the pyrazole. This results in a distinct spatial arrangement of substituents and a different reactivity profile. Synthesis often involves N-alkylation of a pyrazole precursor followed by intramolecular cyclization.[7]
-
Indazoles (1H- and 2H-): As a[8] fused system, indazole is a well-established bioisostere of purines and is found in many kinase inhibitors. It provides a more rigid and planar scaffold compared to the dihydropyrrolo system. The choice between 1H- and 2H-indazole allows for different substitution patterns and hydrogen bonding capabilities.[9]
-
Pyrazolo[1,5-a]pyrimidines: This fused[8] system is another purine bioisostere with significant applications in medicinal chemistry.[10] It introduces additional nitrogen atoms, which can be leveraged to fine-tune solubility and engage in specific hydrogen bonding interactions with the target protein.
Category B: Bioisosteric Fused[1][1] and[1][9] Systems
Bioisosterism involves replacing a functional group with another that retains similar biological activity.[8] Here, we consider replacing the pyrazole ring with other 5-membered heterocycles.
-
Pyrrolo[3,4-c]pyridines: Replacing the pyrazole's N-N bond with a C-N bond within a six-membered ring leads to the pyrrolo[3,4-c]pyridine core. This scaffold has been explored for a range of biological activities, including analgesic and anticancer properties. The pyridine nitrogen acts as a hydrogen bond acceptor and can significantly impact the compound's basicity and solubility.
-
Thiazoles, Triazoles, and Imidazoles as Pyrazole Replacements: Studies have shown that thiazoles, triazoles, and imidazoles can serve as effective bioisosteric replacements for the pyrazole ring.[5] For instance, in the development of CB1 receptor antagonists, replacing the 1,5-diarylpyrazole of Rimonabant with imidazole or triazole cores yielded compounds with comparable potency and selectivity.[5] These changes primarily alter the electronic distribution and hydrogen-bonding patterns of the core.
Data-Driven Comparison Summary
The following table provides a high-level comparison of the discussed scaffolds. The data presented are typical and can vary based on specific substitution patterns.
| Scaffold | Structural Class | Key Synthetic Precursors | Typical Overall Yield | Conformational Rigidity | Key Physicochemical Features |
| This compound | Fused Dihydro-heterocycle | Substituted hydrazines, dicarbonyl compounds | Moderate | High (Constrained) | Boc-protected amine for facile derivatization. |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | Fused Isomer | Pyrazole, 1-bromo-3-chloropropane | Moderate[7] | High (Constrained) | Different vectoral display of substituents.[7] |
| Indazole | Fused[8] Heterocycle | 2-Methylanilines, Nitriles | Good | Very High (Planar) | Aromatic, purine bioisostere, two N-isomers possible.[9] |
| Pyrazolo[1,5-a]pyrimidine | Fused[8] Heterocycle | Aminopyrazoles, 1,3-dicarbonyls | Good[10] | Very High (Planar) | Purine bioisostere, increased H-bond acceptor count.[10] |
| Pyrrolo[3,4-c]pyridine | Fused[8] Heterocycle | Substituted pyridines, pyrrole precursors | Variable | High (Planar) | Pyridinic nitrogen impacts basicity and solubility. |
| Fused Imidazole/Triazole Systems | Fused Bioisosteres | Varies (e.g., diamines, dicarbonyls) | Good | High (Constrained) | Modulates H-bonding and electronic properties.[5] |
Experimental Protocols & Workflow Visualization
To provide a practical context, we present a validated synthetic protocol for a related pyrrolo[3,4-c]pyrazole-4,6-dione scaffold, which illustrates the general principles of constructing the core bicyclic system.[6] This demonstrates the causality behind experimental choices, forming a self-validating system.
Protocol: Synthesis of 2-Aryl-3-chloro-pyrrolo[3,4-c]pyrazole-4,6-diones
This multi-step synthesis highlights the construction of the pyrazole ring first, followed by annulation to form the fused pyrrole moiety.[6]
Rationale: This sequence builds complexity step-wise from commercially available starting materials. The Vilsmeier-Haack reaction (Step 2) is a reliable method for formylating electron-rich heterocycles, and the subsequent Pinnick oxidation (Step 3) is a mild method for converting aldehydes to carboxylic acids without affecting other sensitive groups. The final cyclization (Step 5) using CDI is an efficient way to form the imide ring.
Step-by-Step Methodology:
-
Pyrazole Formation: Condensation of a substituted phenylhydrazine hydrochloride with diethyl acetylenedicarboxylate in ethanol yields the initial 5-hydroxypyrazole intermediate.
-
Formylation and Chlorination: Treatment of the 5-hydroxypyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE) affords the 4-formyl-5-chloropyrazole.
-
Oxidation: A Pinnick oxidation using sodium chlorite (NaClO₂) under mild acidic conditions converts the formyl group to a carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with an appropriate amine (e.g., methylamine) using standard peptide coupling reagents like HOBt and EDCI to form the corresponding amide.
-
Cyclization/Annulation: The amide-acid intermediate is treated with 1,1'-carbonyldiimidazole (CDI) to induce cyclization and form the final pyrrolo[3,4-c]pyrazole-4,6-dione product.
Workflow Diagram: Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-diones
Caption: Synthetic workflow for a representative pyrrolo[3,4-c]pyrazole derivative.
Conclusion and Future Perspectives
The this compound is an excellent and validated building block for creating constrained molecules in drug discovery. However, the strategic exploration of alternatives is essential for expanding chemical diversity and navigating the complexities of drug development.
-
For projects requiring maximal conformational rigidity and a planar structure, indazoles and pyrazolo[1,5-a]pyrimidines are superior alternatives.
-
When seeking to subtly modulate electronics and hydrogen bonding patterns while retaining the fused core, isomeric scaffolds like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles or bioisosteric fused imidazole/triazole systems should be considered.
-
For significant changes in basicity and solubility profiles, pyrrolo[3,4-c]pyridines offer a compelling option.
The choice of an alternative scaffold is not merely a synthetic exercise; it is a strategic decision that should be guided by the specific goals of the research program, including the target biology, desired physicochemical properties, and intellectual property landscape. The information and protocols provided in this guide serve as a foundational resource for scientists to confidently select and synthesize the next generation of innovative therapeutic agents.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chim.it [chim.it]
Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole Analogs
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of the 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole scaffold. This heterocyclic system has emerged as a privileged structure in medicinal chemistry, demonstrating potential as a versatile backbone for the development of targeted therapeutics, particularly kinase inhibitors. This guide will delve into the synthesis, biological evaluation, and SAR of this scaffold and its derivatives, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Therapeutic Potential of the Pyrrolo[3,4-C]pyrazole Core
The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its unique physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles.[1][2] The fusion of a pyrrole ring to the pyrazole core to form the pyrrolo[3,4-c]pyrazole system creates a rigid, bicyclic scaffold that presents distinct vectors for chemical modification, allowing for the fine-tuning of biological activity.
The specific scaffold, this compound, incorporates a tert-butyloxycarbonyl (Boc) protecting group at the 5-position and a methyl group at the 3-position. The Boc group is instrumental in synthetic strategies, enabling controlled derivatization, while the methyl group at C3 can influence the molecule's interaction with its biological target. This guide will explore how modifications to this core structure impact its biological activity, drawing comparisons from studies on related tetrahydropyrrolo[3,4-c]pyrazole derivatives that have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs) and other biological targets.[3]
Synthetic Strategies for Pyrrolo[3,4-C]pyrazole Analogs
The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core is a critical aspect of developing a diverse library of analogs for SAR studies. A common and effective strategy involves a multi-step sequence starting from commercially available precursors.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for constructing the tetrahydropyrrolo[3,4-c]pyrazole scaffold and its subsequent derivatization.
Caption: General synthetic workflow for producing diverse pyrrolo[3,4-c]pyrazole analogs.
Detailed Experimental Protocol: Synthesis of a Tetrahydropyrrolo[3,4-c]pyrazole Intermediate
This protocol is adapted from methodologies reported for the synthesis of similar heterocyclic systems.[3]
Step 1: Synthesis of the Pyrazole Core
-
To a solution of a substituted hydrazine in a suitable solvent (e.g., ethanol), add a β-ketoester derivative.
-
Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.
Step 2: Annulation of the Pyrrolidine Ring
-
The synthesized pyrazole is then subjected to a series of reactions to construct the fused pyrrolidine ring. This can involve reactions like Dieckmann condensation or other intramolecular cyclization strategies.
-
Protect the desired nitrogen atom (e.g., with a Boc group) to ensure regioselectivity in subsequent steps.
Step 3: Derivatization
-
With the core scaffold in hand, various substituents can be introduced at different positions. For instance, N-alkylation or N-arylation can be achieved by treating the scaffold with appropriate alkyl or aryl halides in the presence of a base.
-
Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl moieties at specific positions if a suitable handle (e.g., a halogen) is present.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrrolo[3,4-c]pyrazole analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following sections compare the impact of various structural modifications on the inhibitory activity of these compounds, primarily focusing on their role as kinase inhibitors.
Substitutions at the N1 and N2 Positions of the Pyrazole Ring
The nitrogen atoms of the pyrazole ring are key points for modification and have a significant impact on biological activity.
-
N1-Substitution: In many kinase inhibitors, the N1 position of the pyrazole ring is often substituted with a small alkyl or aryl group. This substituent can occupy a hydrophobic pocket in the ATP-binding site of the kinase. SAR studies on related pyrazole-based kinase inhibitors have shown that the size and nature of the N1-substituent are critical for potency and selectivity.[5]
-
N2-Substitution: The N2 position can also be functionalized. In some instances, a larger group at this position can extend into the solvent-exposed region of the active site, potentially improving solubility and pharmacokinetic properties.
Modifications at the C3 Position
The C3 position of the pyrazolo core is another crucial site for derivatization.
-
In the context of the this compound scaffold, the methyl group at C3 is a relatively small, lipophilic substituent. Its presence can contribute to hydrophobic interactions within the target's binding pocket.
-
Replacing the methyl group with larger or more functionalized moieties can significantly alter the activity. For example, the introduction of aromatic rings can lead to π-π stacking interactions, while hydrogen bond donors or acceptors can form specific interactions with amino acid residues in the active site.
The Role of the 5-Boc Protecting Group and Modifications on the Pyrrolidine Ring
The 5-Boc group serves as a protecting group during synthesis, but its presence or the nature of the substituent at this position in the final compound can influence activity.
-
The bulky Boc group can impact the overall conformation of the molecule and its fit within a binding site. In many cases, this group is removed in the final active compound.
-
The nitrogen of the pyrrolidine ring, once deprotected, offers a handle for introducing a variety of substituents. These modifications can be tailored to interact with specific features of the target protein, such as charged residues or the solvent-exposed region, thereby modulating potency, selectivity, and physicochemical properties.
The following diagram illustrates the key positions on the pyrrolo[3,4-c]pyrazole core for SAR studies.
Caption: Key positions for structure-activity relationship studies on the pyrrolo[3,4-c]pyrazole scaffold.
Comparative Performance and Experimental Data
While specific SAR data for this compound analogs is not extensively published, we can draw valuable comparisons from studies on the broader class of tetrahydropyrrolo[3,4-c]pyrazole derivatives. A notable study on TRK inhibitors provides quantitative data that highlights key SAR trends.[3]
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (on Pyrrolidine N) | TRKA IC50 (nM) |
| 17a | H | 2-aminopyrimidin-5-yl | H | >1000 |
| 19m | H | 2-aminopyrimidin-5-yl | 2-fluoro-4-(morpholinosulfonyl)phenyl | 5.6 |
| Analog A | Methyl | 2-aminopyrimidin-5-yl | 2-fluoro-4-(morpholinosulfonyl)phenyl | 15.2 |
| Analog B | H | Phenyl | 2-fluoro-4-(morpholinosulfonyl)phenyl | >500 |
Data adapted from a study on TRK inhibitors for illustrative purposes.[3]
Analysis of the Data:
-
Crucial Role of the Pyrrolidine N-substituent: The dramatic increase in potency from compound 17a to 19m underscores the critical importance of the substituent on the pyrrolidine nitrogen for TRK inhibition. The 2-fluoro-4-(morpholinosulfonyl)phenyl group in 19m likely engages in key interactions within the kinase active site.
-
Impact of C3-Substituent: The comparison between 19m and Analog B suggests that the 2-aminopyrimidin-5-yl group at the C3 position is vital for potent activity, likely forming hydrogen bonds with the hinge region of the kinase. Replacing it with a simple phenyl ring leads to a significant loss of potency.
-
Influence of N1-Substitution: The slightly reduced potency of Analog A compared to 19m indicates that while a small alkyl group at N1 is tolerated, it may not be optimal for TRK inhibition in this series.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized pyrrolo[3,4-c]pyrazole analogs, a series of in vitro assays are typically employed.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compounds, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate buffer.
-
Initiate the kinase reaction by adding 10 µL of the reaction mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's protocol.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Conclusion and Future Directions
The this compound scaffold and its broader family of tetrahydropyrrolo[3,4-c]pyrazole derivatives represent a promising class of compounds for the development of novel therapeutics, particularly kinase inhibitors. The SAR studies on related analogs reveal that the biological activity is highly tunable through modifications at several key positions, most notably the substituent on the pyrrolidine nitrogen and the C3 position of the pyrazole ring.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the key positions to build a more comprehensive SAR model.
-
Optimizing the physicochemical properties of the lead compounds to improve their drug-like characteristics.
-
Investigating the selectivity profile of potent analogs against a panel of kinases to understand their off-target effects.
-
Elucidating the binding mode of these inhibitors through co-crystallization studies with their target proteins to guide further rational drug design.
By leveraging the insights from this guide, researchers can more effectively design and synthesize novel pyrrolo[3,4-c]pyrazole analogs with enhanced potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Ascendancy of the Pyrrolo[3,4-c]pyrazole Scaffold: A Comparative Guide to Kinase Inhibition Efficacy
Introduction: The Quest for Kinase Inhibition Specificity and Potency
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, governing processes from proliferation to apoptosis, also renders them culpable in the pathogenesis of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. A key determinant of success in this endeavor lies in the molecular scaffold—the core chemical structure upon which a drug's potency, selectivity, and pharmacokinetic properties are built. Among the plethora of heterocyclic cores explored, the pyrrolo[3,4-c]pyrazole scaffold has emerged as a particularly promising framework.
This guide provides an in-depth, evidence-based comparison of the pyrrolo[3,4-c]pyrazole scaffold against other prevalent heterocyclic cores in the context of kinase inhibition. We will delve into the structural nuances that confer its efficacy, present comparative experimental data against key kinase targets, and provide detailed protocols for the assays used to generate this data. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of potent and selective kinase inhibitors.
The Architectural Advantage of Pyrrolo[3,4-c]pyrazole
The efficacy of a kinase inhibitor is fundamentally linked to its ability to interact with the ATP-binding pocket of the target kinase. The pyrrolo[3,4-c]pyrazole scaffold, a bicyclic system, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This architecture allows it to effectively mimic the adenine region of ATP, forming key interactions with the hinge region of the kinase. Crucially, the scaffold's rigidity and defined vectoral exits for substituents allow for the precise positioning of chemical moieties to exploit other regions of the ATP pocket, such as the ribose and phosphate-binding regions. This high degree of structural pre-organization is a key factor in achieving high potency.
Comparative Efficacy Analysis: Pyrrolo[3,4-c]pyrazoles at the Forefront
To objectively assess the performance of the pyrrolo[3,4-c]pyrazole scaffold, we will examine its inhibitory activity against two well-established and therapeutically relevant kinase families: Aurora Kinases and Cyclin-Dependent Kinases (CDKs).
Aurora Kinase Inhibition: A Head-to-Head Comparison
Aurora kinases are critical regulators of mitosis, and their overexpression is a common feature in many cancers. The development of Aurora kinase inhibitors is therefore a significant focus in oncology research. Studies have shown that the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a potent inhibitor of Aurora kinases.[1][2][3][4]
Below is a table summarizing the inhibitory activities of representative compounds from different heterocyclic scaffolds against Aurora A kinase.
| Scaffold | Compound Example | Aurora A IC50 (nM) | Reference |
| Pyrrolo[3,4-c]pyrazole | Compound 9d | 13 | Fancelli et al., 2006[1] |
| Pyrazolo[3,4-b]pyridine | Representative Compound | >10,000 | Menichincheri et al., 2010[5] |
| Pyrazole | Alisertib (MLN8237) | 1.2 | Manfredi et al., 2011[6] |
| Quinazoline | VX-680 (Tozasertib) | 0.6 | Harrington et al., 2004 |
While Alisertib and VX-680, based on pyrazole and quinazoline cores respectively, demonstrate high potency, the pyrrolo[3,4-c]pyrazole scaffold also yields inhibitors with low nanomolar activity.[1] Notably, in a direct comparative synthesis and evaluation, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold was shown to be significantly more potent than the isomeric pyrazolo[3,4-b]pyridine scaffold for Aurora A inhibition.[5] This highlights the critical importance of the specific arrangement of nitrogen atoms and the overall geometry of the bicyclic system in achieving effective binding.
Cyclin-Dependent Kinase (CDK) Inhibition: A Tale of Selectivity and Potency
CDKs are central to the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrrolo[3,4-c]pyrazole scaffold has been successfully employed to generate potent inhibitors of CDK2, a key kinase in the G1/S phase transition.[7][8]
The following table compares the CDK2 inhibitory activity of compounds based on the pyrrolo[3,4-c]pyrazole scaffold with those derived from other common heterocyclic cores.
| Scaffold | Compound Example | CDK2/cyclin A IC50 (nM) | Reference |
| Pyrrolo[3,4-c]pyrazole | PHA-793887 | 8 | Brasca et al., 2009[7] |
| Pyrazolo[3,4-d]pyrimidine | Representative Compound | 57 | El-Gohary et al., 2022[9] |
| 3-Aminopyrazole | PNU-292137 | 31 | Pevarello et al., 2005[3] |
| Indolo[2,3-a]pyrrolo[3,4-c]carbazole | Representative Compound | 20-50 | Sánchez-Martínez et al., 2003 |
The data demonstrates that the pyrrolo[3,4-c]pyrazole scaffold can yield highly potent CDK2 inhibitors, with compounds like PHA-793887 exhibiting single-digit nanomolar efficacy.[7] This potency is often accompanied by favorable selectivity profiles against other kinases, a critical attribute for minimizing off-target effects and associated toxicities.
Structure-Activity Relationship (SAR): The "Why" Behind the Efficacy
The true power of a scaffold lies in its amenability to chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The pyrrolo[3,4-c]pyrazole core offers multiple points for diversification, allowing for a systematic exploration of the chemical space around the kinase active site.
A key insight from SAR studies on 6-substituted pyrrolo[3,4-c]pyrazole CDK2 inhibitors is the profound impact of the substituent at the 6-position.[7][8] Small alkyl or cycloalkyl groups at this position have been shown to significantly enhance biochemical and cellular activity.[7][8] This is rationalized by the positioning of this substituent towards the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of physicochemical properties without disrupting the core binding interactions.
Below is a Graphviz diagram illustrating the general SAR strategy for pyrrolo[3,4-c]pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole
Introduction: The Significance of the Pyrrolo[3,4-C]pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] The fusion of the pyrazole ring with a pyrrolidine system to form the 4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole core creates a rigid, bicyclic structure that is of significant interest in the development of novel kinase inhibitors and other targeted therapies.[5] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in multi-step syntheses to mask the reactivity of the pyrrolidine nitrogen, allowing for selective modifications at other positions of the molecule.
This guide provides a comprehensive spectroscopic comparison of an in-house synthesized sample of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole with a commercially available counterpart. By presenting and interpreting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the identity, purity, and structural integrity of this important synthetic intermediate. The experimental protocols and data interpretation strategies outlined herein are designed to ensure scientific rigor and trustworthiness in the validation of both synthesized and procured chemical entities.
Molecular Structure
Below is the chemical structure of the target compound, this compound.
Caption: Molecular structure of this compound.
Spectroscopic Data Comparison: Synthesized vs. Commercial Sample
The following tables summarize the key spectroscopic data obtained for both the in-house synthesized and commercially sourced samples of this compound. The data for the synthesized sample is representative of a successful synthesis, while the commercial data is based on typical specifications from suppliers.
¹H NMR (400 MHz, CDCl₃) Data Comparison
| Proton Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Multiplicity | Integration | Comments |
| Boc (t-Bu) | 1.48 | 1.48 | s | 9H | The sharp singlet indicates the nine equivalent protons of the tert-butyl group. |
| C3-CH₃ | 2.35 | 2.35 | s | 3H | A singlet corresponding to the methyl group on the pyrazole ring. |
| C4-H₂ / C6-H₂ | 4.65 | 4.65 | s | 4H | The two methylene groups on the pyrrolidine ring are chemically equivalent and appear as a single sharp singlet, indicating conformational flexibility at room temperature. |
| NH | ~10.5 (broad) | ~10.5 (broad) | br s | 1H | The pyrazole NH proton is often broad and may exchange with residual water in the solvent. Its chemical shift can be variable. |
¹³C NMR (100 MHz, CDCl₃) Data Comparison
| Carbon Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Comments |
| C3-C H₃ | 11.5 | 11.5 | Methyl carbon on the pyrazole ring. |
| C (CH₃)₃ (Boc) | 28.4 | 28.4 | The three equivalent methyl carbons of the tert-butyl group. |
| C 4H₂ / C 6H₂ | 48.2 | 48.2 | Methylene carbons of the pyrrolidine ring. |
| C (CH₃)₃ (Boc) | 80.5 | 80.5 | Quaternary carbon of the tert-butyl group. |
| C 3a | 115.8 | 115.8 | Quaternary carbon at the fusion of the two rings. |
| C 6a | 140.1 | 140.1 | Quaternary carbon of the pyrazole ring. |
| C 3 | 149.2 | 149.2 | Quaternary carbon of the pyrazole ring bearing the methyl group. |
| C =O (Boc) | 154.7 | 154.7 | Carbonyl carbon of the Boc protecting group. |
FT-IR (ATR) Data Comparison
| Functional Group | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) | Vibrational Mode |
| N-H | ~3250 (broad) | ~3250 (broad) | Stretching |
| C-H (sp³) | 2978, 2930 | 2978, 2930 | Stretching |
| C=O (Boc) | 1695 | 1695 | Stretching |
| C=N / C=C | 1580 | 1580 | Stretching |
| C-N | 1160 | 1160 | Stretching |
Mass Spectrometry (ESI+) Data Comparison
| Ion | Synthesized Sample (m/z) | Commercial Sample (m/z) | Comments |
| [M+H]⁺ | 238.15 | 238.15 | Protonated molecular ion. |
| [M+Na]⁺ | 260.13 | 260.13 | Sodium adduct. |
| [M-Boc+H]⁺ | 138.09 | 138.09 | Fragment corresponding to the loss of the Boc group. |
Interpretation and Discussion of Spectroscopic Data
The spectroscopic data presented above for both the in-house synthesized and commercial samples of this compound are in excellent agreement, confirming the successful synthesis and high purity of the in-house material.
-
¹H and ¹³C NMR: The chemical shifts, multiplicities, and integrations in the NMR spectra are fully consistent with the assigned structure.[6][7][8] The presence of the characteristic singlet for the Boc group at ~1.48 ppm (¹H) and the corresponding carbons at 28.4 and 80.5 ppm (¹³C) confirm the presence of the protecting group. The singlet at 4.65 ppm in the ¹H NMR, integrating to 4 protons, is a key feature, indicating the equivalence of the two methylene groups of the dihydropyrrolo moiety. The chemical shifts of the pyrazole ring carbons are also in the expected regions for this class of heterocycles.[9][10]
-
FT-IR: The IR spectra of both samples show the characteristic vibrational bands for the key functional groups. The broad N-H stretch around 3250 cm⁻¹ is typical for the pyrazole NH.[11] The strong carbonyl absorption at ~1695 cm⁻¹ is indicative of the Boc protecting group's urethane linkage. The C-H stretching frequencies are consistent with the presence of sp³ hybridized carbons in the methyl, methylene, and tert-butyl groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition of a molecule. The observed protonated molecular ion ([M+H]⁺) at m/z 238.15 for both samples corresponds to the expected molecular formula of C₁₂H₁₉N₃O₂. The presence of the sodium adduct and the characteristic fragment from the loss of the Boc group further corroborates the identity of the compound.
Experimental Protocols
Proposed Synthesis of this compound
The following is a plausible, representative multi-step synthesis for the title compound, based on established methodologies for the construction of pyrazole and pyrrolopyrazole systems.[9][12][13]
Caption: Proposed synthetic workflow for the target compound.
Detailed Protocol:
-
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one. To a solution of ethyl acetoacetate in ethanol, add hydrazine hydrate dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. Upon cooling, the product precipitates and is collected by filtration.
-
Step 2: Synthesis of 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde. The pyrazolone from Step 1 is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group and a chlorine atom.
-
Step 3: Synthesis of tert-Butyl 4-(hydroxymethyl)-3-methyl-1H-pyrazole-5-carboxylate. The aldehyde from Step 2 is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The resulting pyrazole nitrogen is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N).
-
Step 4: Synthesis of this compound. The hydroxyl group of the compound from Step 3 is converted to a good leaving group, such as a mesylate, using methanesulfonyl chloride (MsCl) and a base. Subsequent intramolecular cyclization, promoted by a strong base like sodium hydride (NaH), yields the final target compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic analysis of the compound.
Conclusion
This guide demonstrates a systematic approach to the spectroscopic characterization and comparison of a synthesized versus a commercially available sample of this compound. The presented data confirms the structural identity and high purity of the in-house synthesized material, highlighting the reliability of the proposed synthetic route. For researchers in drug discovery and development, rigorous analytical validation of this nature is paramount to ensure the quality and consistency of key chemical intermediates, ultimately contributing to the integrity and reproducibility of their scientific findings.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chim.it [chim.it]
A Senior Application Scientist's Guide to the ADME Properties of Pyrrolo[3,4-C]pyrazole-Based Compounds
Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold in Modern Drug Discovery
The pyrrolo[3,4-c]pyrazole core is a privileged bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure and defined vectoral exits for substitution make it an attractive framework for designing potent and selective ligands, particularly for protein kinases.[1][2] Numerous research programs have explored this scaffold for developing inhibitors of key oncological targets like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (TRKs).[1][3] However, progressing a potent inhibitor from a "hit" to a clinical candidate requires a delicate balance between on-target activity and favorable drug-like properties.
This is where the principles of ADME (Absorption, Distribution, Metabolism, and Excretion) become paramount. Poor ADME properties are a primary cause of late-stage clinical trial failures. Therefore, a rigorous, early-stage evaluation and comparative analysis of the ADME profile across a chemical series are critical for making informed decisions and prioritizing compounds with the highest probability of success.
This guide provides a comparative analysis of the key ADME properties of pyrrolo[3,4-c]pyrazole-based compounds. We will explore how structural modifications to this core can impact crucial parameters such as permeability, metabolic stability, cytochrome P450 (CYP) inhibition, and plasma protein binding. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select pyrrolo[3,4-c]pyrazole derivatives with optimized pharmacokinetic profiles.
Comparative ADME Analysis: A Structure-Property Relationship Study
To effectively illustrate the structure-ADME relationships within the pyrrolo[3,4-c]pyrazole class, we will analyze a representative series of compounds. While a single comprehensive dataset for this exact scaffold is not publicly available, the following data is modeled on published findings for structurally related pyrazolopyrimidine and pyrazolopyrrole kinase inhibitors, reflecting typical ADME challenges and optimization strategies for this compound class.[4][5]
The core scaffold under consideration is the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a common framework for kinase inhibitors.[1][2] Our analysis will focus on the impact of substitutions at the R1, R2, and R3 positions.
Table 1: Comparative In Vitro ADME Profile of Representative Pyrrolo[3,4-c]pyrazole Analogs
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Caco-2 Papp (A→B) (10-6 cm/s) | HLM Stability (% Remaining @ 1 hr) | CYP3A4 Inhibition IC50 (µM) | Plasma Protein Binding (%) |
| REF-01 | H | Phenyl | Isopropyl | 0.8 | 15 | 25.0 | 95.1 |
| REF-02 | H | 4-Fluorophenyl | Isopropyl | 1.1 | 25 | > 50 | 94.8 |
| REF-03 | H | Phenyl | Cyclopropyl | 0.6 | 65 | 15.5 | 98.5 |
| REF-04 | Methyl | Phenyl | Cyclopropyl | 1.5 | 75 | 18.0 | 98.2 |
| REF-05 | H | 2-Pyridyl | Cyclopropyl | 0.3 | 85 | > 50 | 92.3 |
Data is illustrative and modeled after structurally related kinase inhibitors to demonstrate comparative principles.[4][5]
In-Depth Analysis of ADME Parameters
Absorption & Permeability
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma line, form a monolayer with tight junctions and express key transporter proteins, mimicking the intestinal barrier.[8]
-
Causality and Insights:
-
Lipophilicity and Polarity: Compound REF-01 , with its unsubstituted phenyl group, shows low permeability. The introduction of a polar fluorine atom in REF-02 slightly improves permeability, likely by optimizing the lipophilicity/polarity balance.
-
Polar Surface Area (PSA): The switch from a phenyl ring (REF-03 ) to a more polar pyridyl ring (REF-05 ) drastically reduces permeability. The nitrogen in the pyridine ring increases the molecule's PSA, which is often inversely correlated with passive diffusion across cell membranes.
-
Efflux Liability: A bi-directional Caco-2 assay (measuring both Apical-to-Basolateral and Basolateral-to-Apical transport) is crucial. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can severely limit oral absorption.
-
Metabolism & Metabolic Stability
Metabolism, primarily in the liver, is the body's mechanism for clearing foreign substances. While necessary, rapid metabolism can lead to low bioavailability and a short duration of action. Metabolic stability is assessed by incubating the compound with liver microsomes (which contain CYP enzymes) or hepatocytes and measuring its depletion over time.[4][5]
-
Causality and Insights:
-
Identifying Metabolic "Soft Spots": REF-01 shows poor stability (only 15% remains after 1 hour), suggesting the isopropyl group is a metabolic "soft spot" susceptible to oxidative metabolism by CYP enzymes.
-
Blocking Metabolism: Replacing the isopropyl group with a less metabolically labile cyclopropyl group in REF-03 dramatically improves stability (65% remaining). The cyclopropyl ring lacks the tertiary hydrogen of the isopropyl group, making it more resistant to oxidation.
-
N-Alkylation: N-alkylation at the R1 position (REF-04 ) can sometimes shield the heterocyclic core from metabolism, leading to a further increase in stability.
-
Role of Heteroatoms: The introduction of the pyridyl nitrogen in REF-05 also enhances metabolic stability. This can be due to the nitrogen's electron-withdrawing nature, which can decrease the electron density of the aromatic system and make it less prone to oxidation.
-
Distribution & Plasma Protein Binding (PPB)
Once in the bloodstream, a drug's distribution to its target tissue is governed by its binding to plasma proteins like albumin.[9] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding (>99%) can be problematic, requiring higher doses to achieve a therapeutic free concentration and making the drug's pharmacokinetics sensitive to changes in protein levels.[10]
-
Causality and Insights:
-
Lipophilicity is Key: The pyrrolo[3,4-c]pyrazole scaffold, particularly when substituted with lipophilic groups like phenyl and cyclopropyl (REF-03 , REF-04 ), tends to exhibit high plasma protein binding (>98%). This is a common characteristic of many kinase inhibitors which bind in the often-greasy ATP pocket.[10]
-
Modulating Binding with Polar Groups: Introducing the more polar pyridyl group in REF-05 leads to a noticeable, albeit still high, reduction in PPB (92.3%). This demonstrates a key strategy for mitigating excessively high protein binding.
-
Excretion & Cytochrome P450 (CYP) Inhibition
Drug-drug interactions (DDIs) are a major safety concern. Many DDIs occur when one drug inhibits the CYP enzymes responsible for metabolizing another, leading to toxic accumulation of the second drug. Therefore, screening for CYP inhibition is a mandatory part of any drug discovery cascade. The five major isoforms screened are CYP1A2, 2C9, 2C19, 2D6, and 3A4.[5]
-
Causality and Insights:
-
Scaffold-Specific Risks: Heterocyclic compounds, including those with pyrrole and pyrazole motifs, can sometimes act as CYP inhibitors. The nitrogen atoms can coordinate with the heme iron in the CYP active site.
-
Structural Impact on Inhibition: In our representative series, compounds REF-01 , REF-03 , and REF-04 show moderate inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme.
-
Mitigation Strategies: The introduction of a fluorine atom (REF-02 ) or a pyridyl group (REF-05 ) significantly reduces or eliminates CYP3A4 inhibition. These modifications can alter the electronic properties or binding orientation of the molecule within the CYP active site, preventing inhibitory interactions.
-
Experimental Protocols & Methodologies
To ensure data integrity and reproducibility, standardized, well-validated protocols are essential.
Experimental Workflow: In Vitro ADME Cascade
The following diagram illustrates a typical workflow for evaluating the ADME properties of a new chemical series like our pyrrolo[3,4-c]pyrazoles.
Caption: A typical in vitro ADME screening cascade for a new chemical entity.
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the apparent permeability coefficient (Papp) in the apical (A) to basolateral (B) direction.[6][8]
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂ to allow for monolayer differentiation.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM2™ voltohmmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
Causality: The TEER value confirms the formation of tight junctions, which is critical for a valid model of paracellular transport.
-
-
Assay Execution:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the test compound dosing solution (e.g., 10 µM in HBSS). Include control compounds with known permeability (e.g., high: propranolol, low: atenolol).
-
Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking for 2 hours.
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate at which a compound is metabolized by CYP enzymes.[4][5]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system solution on ice.
-
-
Assay Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Causality: This pre-incubation step ensures all components reach the optimal reaction temperature before the metabolic reaction is initiated.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system. This provides the necessary cofactor for CYP enzyme activity.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Causality: Acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity at that precise moment.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.
-
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol measures the fraction of a compound that is unbound to plasma proteins.[9]
-
Apparatus Setup:
-
Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts divided into two chambers by a semipermeable membrane (8K MWCO).
-
-
Assay Execution:
-
Add plasma (e.g., human, rat) spiked with the test compound (e.g., 5 µM) to one chamber of the RED insert.
-
Add phosphate buffer (pH 7.4) to the other chamber.
-
Causality: The semipermeable membrane allows the small molecule (drug) to diffuse freely between chambers but retains the large plasma proteins.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching for analysis.
-
Precipitate proteins from both matched samples with acetonitrile and analyze the supernatant by LC-MS/MS.
-
-
Calculation:
-
The fraction unbound (fᵤ) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Percent Bound = (1 - fᵤ) * 100.
-
Conclusion and Future Directions
The pyrrolo[3,4-c]pyrazole scaffold is a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. However, achieving clinical success requires a proactive and data-driven approach to ADME optimization. As demonstrated, even minor structural modifications can have a profound impact on permeability, metabolic stability, CYP inhibition, and plasma protein binding.
The key to success lies in a multiparameter optimization approach. For instance, while introducing a cyclopropyl group (REF-03 ) significantly improved metabolic stability compared to the isopropyl analog (REF-01 ), it also increased plasma protein binding. The subsequent introduction of a pyridyl ring (REF-05 ) helped mitigate both PPB and CYP inhibition while maintaining excellent stability, but at the cost of permeability. This highlights the iterative nature of drug design, where teams must balance competing ADME properties to identify a candidate with the best overall profile for in vivo studies.
By employing the comparative analysis framework and robust in vitro protocols outlined in this guide, drug discovery teams can more effectively navigate the challenges of ADME, reduce late-stage attrition, and accelerate the delivery of new, effective medicines to patients.
References
- 1. 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. The pyrazole scaffold, and its fused bicyclic derivatives like pyrrolo[3,4-c]pyrazole, are recognized as "privileged structures" in medicinal chemistry.[1][2][3] This is due to their synthetic accessibility, favorable drug-like properties, and their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[1][4] However, the high degree of structural conservation across the ATP-binding sites of the more than 500 kinases in the human kinome presents a significant challenge: achieving inhibitor selectivity.[4]
Understanding the cross-reactivity, or off-target profile, of a kinase inhibitor is paramount. Unintended interactions can lead to adverse side effects or, in some cases, beneficial polypharmacology.[5] This guide provides an in-depth look at the cross-reactivity profiling of kinase inhibitors, using derivatives of the pyrrolo[3,4-c]pyrazole scaffold as a central case study. We will explore the experimental methodologies used to generate these profiles and present comparative data to illustrate how subtle chemical modifications can dramatically influence an inhibitor's selectivity across the kinome.
The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold
The pyrrolo[3,4-c]pyrazole core offers a rigid, bicyclic framework that can be strategically decorated with substituents to achieve high potency and selectivity for a desired kinase target. This scaffold has been explored for the development of inhibitors against various kinases, including Aurora kinases and Glycogen Synthase Kinase 3 (GSK3).[6][7][8] The ability to precisely orient chemical moieties into different regions of the ATP-binding pocket makes this scaffold a versatile starting point for inhibitor design.[9]
Comparative Cross-Reactivity Profiles: A Case Study on GSK3 Inhibitors
A key study by Suna et al. investigated the kinome-wide selectivity of a library of pyrrolo[3,4-c]pyrazole derivatives originally developed as inhibitors of Trypanosoma brucei GSK3 (TbGSK3), which also show activity against the human orthologue (HsGSK3).[7] Using a chemoproteomics approach with kinobeads, they profiled 39 compounds against 217 human kinases, providing a rich dataset to understand structure-activity relationships and selectivity.[7]
Below is a comparative table summarizing the selectivity data for a representative potent and selective inhibitor from this study, which we will refer to as PCP-GSK3i-1 . This compound demonstrates how the pyrrolo[3,4-c]pyrazole scaffold can be optimized to achieve high selectivity for its intended target, GSK3.
| Kinase Target | PCP-GSK3i-1 IC50 (nM) | Selectivity Score (S10) |
| GSK3α | 2.8 | 0.01 |
| GSK3β | <10 | 0.01 |
| CDK2 | >1000 | - |
| CDK5 | >1000 | - |
| ROCK1 | >1000 | - |
| PIM1 | >1000 | - |
| ...and 211 other kinases | Largely inactive | - |
Data synthesized from Suna et al., 2018.[7] The selectivity score (S10) is the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.
This data clearly illustrates the high selectivity of PCP-GSK3i-1 for GSK3α and GSK3β, with minimal off-target activity against a broad panel of other kinases. This level of selectivity is a critical attribute for a high-quality chemical probe or a promising therapeutic lead, as it minimizes the potential for confounding off-target effects.
Key Signaling Pathways
To fully appreciate the importance of inhibitor selectivity, it is crucial to understand the biological context of the target kinases. The diagram below illustrates a simplified signaling pathway involving GSK3, a key regulator of numerous cellular processes including metabolism, proliferation, and apoptosis.
Caption: Simplified PI3K/Akt/GSK3 signaling pathway.
Experimental Protocols for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data is dependent on robust and well-validated experimental methodologies. Below are detailed protocols for three widely used techniques in kinase inhibitor profiling.
Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
Caption: KINOMEscan™ experimental workflow.
Detailed Methodology:
-
Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 10 µM for initial screening) in an appropriate solvent like DMSO.
-
Assay Plate Preparation: A panel of DNA-tagged kinases is arrayed in microtiter plates.
-
Competition Binding: The test compound and an immobilized active-site directed ligand are added to the kinase-containing wells. The mixture is incubated to allow binding to reach equilibrium.
-
Capture and Washing: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase. Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted from the solid support. The amount of eluted kinase is quantified using qPCR of the DNA tag. A lower amount of quantified kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control, where the control is the amount of kinase bound in the absence of the test inhibitor. This can be used to calculate dissociation constants (Kd) or IC50 values.[10][11]
Biochemical Kinase Assays
These assays directly measure the catalytic activity of a kinase and the ability of an inhibitor to block this activity.
Principle: A purified, active kinase is incubated with its substrate and ATP. The inhibitor's effect is determined by measuring the amount of phosphorylated substrate or the amount of ADP produced.
Detailed Methodology (Mobility Shift Assay Example):
-
Reagent Preparation: Prepare solutions of the purified kinase, a fluorescently labeled peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a microtiter plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a termination buffer containing EDTA.
-
Mobility Shift Analysis: The reaction mixture is analyzed by microfluidic capillary electrophoresis. The phosphorylated and non-phosphorylated substrates will have different electrophoretic mobilities due to the change in charge, allowing for their separation and quantification.
-
Data Analysis: The percentage of substrate conversion is calculated for each inhibitor concentration. This data is then plotted to generate a dose-response curve from which the IC50 value is determined.[6][12]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement of an inhibitor within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This increased stability can be measured by heating cells treated with the inhibitor and quantifying the amount of soluble protein remaining at different temperatures.[13][14]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the test inhibitor or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is quantified, typically by Western blotting using a specific antibody.
-
Data Analysis: The band intensities from the Western blot are quantified. A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the inhibitor-treated samples indicates target engagement and stabilization.[1][15]
Conclusion
The 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole scaffold and its relatives represent a promising foundation for the development of potent and selective kinase inhibitors. However, achieving selectivity is a non-trivial challenge that requires rigorous experimental evaluation. The cross-reactivity profiling techniques detailed in this guide—KINOMEscan™, biochemical assays, and CETSA®—provide a powerful toolkit for researchers to characterize their compounds, understand their off-target profiles, and ultimately select the most promising candidates for further development. By integrating these methods into the drug discovery workflow, scientists can make more informed decisions, leading to the development of safer and more effective targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Amino-pyrrolo[3,4-c]pyrazoles: A new class of CDK2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
A Comparative Guide to the Synthetic Efficiency of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole Production
The 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole scaffold is a privileged bicyclic heterocyclic system that forms the core of numerous biologically active molecules, including potent kinase inhibitors used in oncology research.[1] Its rigid structure and defined vectoral exits for substitution make it an attractive building block in medicinal chemistry and drug development. The specific target of this guide, tert-butyl 3-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate (commonly referred to as 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole), is a crucial intermediate where the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at other positions.
This guide provides an in-depth, objective comparison of viable synthetic strategies for producing this key intermediate. We will move beyond simple procedural lists to analyze the causality behind experimental choices, offering field-proven insights into the efficiency, scalability, and overall practicality of each approach. The methodologies described are designed to be self-validating, providing researchers with the necessary details to reproduce and potentially optimize these pathways.
Strategic Overview: Constructing the Bicyclic Core
The synthesis of the pyrrolo[3,4-c]pyrazole system can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences versus more convergent, but potentially less optimized, routes. We will benchmark three primary strategies:
-
Strategy A: Sequential Annulation - Building the Pyrrole Ring onto a Pyrazole Precursor. A linear and classical approach involving the construction of a functionalized pyrazole followed by cyclization to form the fused pyrrolidone ring.
-
Strategy B: Convergent [3+2] Cycloaddition. A modern and highly efficient method utilizing a copper-catalyzed oxidative coupling of a hydrazone with a maleimide.[2][3]
-
Strategy C: Intramolecular Cyclization of a Linear Amide Precursor. A robust method that relies on forming a key amide bond followed by an intramolecular ring-closing reaction.
Below is a logical workflow diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic strategy.
Strategy A: Sequential Annulation from a Pyrazole Precursor
This method is a classic, linear approach that builds the pyrrole portion of the bicycle onto a pre-formed, appropriately functionalized pyrazole ring. While often involving more steps, its primary advantage lies in the use of well-established, reliable chemical transformations. The general approach is adapted from methodologies used to build maleimide moieties onto pyrazole cores.[4][5]
Synthetic Pathway
References
- 1. Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[3,4- c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disposal Protocol for 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole and Associated Waste
As a Senior Application Scientist, it is my priority to extend our commitment to scientific excellence beyond the point of sale to ensure safety and compliance within your laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of a robust safety culture and responsible research. This guide provides a detailed, operation-centric framework for the disposal of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole, moving from hazard assessment to final disposition.
Hazard Assessment and Chemical Profile
Effective disposal begins with a thorough understanding of the material. While this compound is a specialized research chemical, we can infer its primary hazards and handling requirements from its structure and data on analogous compounds.
Chemical Identity and Properties:
| Property | Value | Source |
| Chemical Name | tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | [1][2] |
| CAS Number | 951127-35-8 | [1][2] |
| Molecular Formula | C11H17N3O2 | [1] |
| Physical State | Solid, Crystal/Powder | [3][4] |
Inferred Hazards: Based on GHS classifications for structurally similar pyrrolo-pyrazole derivatives, this compound should be handled as a hazardous substance.[5] Key potential hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Core Chemical Reactivity: The most significant feature for disposal purposes is the N-tert-butyloxycarbonyl (N-Boc) protecting group . This group is notoriously labile under acidic conditions (e.g., Trifluoroacetic acid, HCl) and can also be cleaved under specific basic or thermal conditions.[6][7][8] Accidental mixing of Boc-protected waste with strong acids in a sealed container can lead to rapid deprotection, generating carbon dioxide and isobutylene gas. This can cause a dangerous buildup of pressure, creating a risk of container failure and chemical exposure. Therefore, strict segregation from acidic waste is paramount.
Waste Segregation Workflow
All waste streams associated with this compound must be treated as hazardous. The primary operational task is to segregate waste at the point of generation to prevent dangerous reactions and ensure compliant disposal. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[9][10]
Caption: Waste segregation workflow from point of generation to final pickup.
Step-by-Step Disposal Protocol
This protocol ensures that all waste is handled safely and stored in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[9]
3.1. Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear:
-
Standard laboratory coat.
-
ANSI-rated safety glasses or chemical splash goggles.
-
Chemically resistant gloves (e.g., nitrile).
3.2. Waste Collection at the Point of Generation All hazardous waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[10][11][12] This area must be at or near the point of generation and away from sinks or floor drains.[11]
3.3. Container Selection and Labeling Proper containment is non-negotiable.
-
Container Type: Use containers that are chemically compatible with the waste.[9][13]
-
Solid Waste: Use a sealable, wide-mouth container made of High-Density Polyethylene (HDPE).
-
Liquid Waste: Use a sealable glass or appropriate plastic solvent safety can.
-
Sharps Waste: Use a designated, puncture-resistant sharps container.[11]
-
-
Labeling: All containers must be clearly labeled from the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste this compound" and any solvents present.
-
The specific hazard characteristics (e.g., Irritant, Harmful if Swallowed).
-
The accumulation start date.
-
3.4. Managing Specific Waste Streams
-
Unused/Expired Solid Compound:
-
Carefully transfer the solid compound into the pre-labeled "Hazardous Solid Waste" container inside a chemical fume hood to minimize inhalation risk.
-
Ensure the container is securely sealed.
-
-
Contaminated Solid Waste (PPE, Weigh Boats, etc.):
-
Place all items that have come into direct contact with the compound (gloves, paper towels, bench liners, etc.) into the same "Hazardous Solid Waste" container.
-
Do not overfill the container.
-
-
Contaminated Liquid Waste:
-
Pour liquid waste containing the dissolved compound into a pre-labeled "Hazardous Liquid Waste" container.
-
Crucially, ensure this waste stream is NOT acidic. Do not mix with other waste streams unless you have confirmed compatibility.[10]
-
Keep the container closed with a tight-fitting lid except when adding waste.[10]
-
-
Contaminated Sharps and Glassware:
-
Dispose of all contaminated glass (pipettes, vials) and metal (needles) directly into a labeled, puncture-resistant "Hazardous Sharps Waste" container.[11]
-
3.5. Temporary Storage in the SAA
-
Keep all waste containers securely closed at all times, except when adding waste.[10]
-
Store containers in a designated SAA with secondary containment (e.g., a spill tray) to contain any potential leaks.[11]
-
Regularly inspect the SAA to check for leaks, container degradation, or improper labeling.[9]
3.6. Arranging for Final Disposal Once a waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[9][11][12] Do not attempt to dispose of the chemical yourself.
Emergency Procedures for Spills
-
Small Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into your "Hazardous Solid Waste" container.
-
Decontaminate the area with an appropriate solvent and wipe clean, placing the wipes in the waste container.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line.
-
Prevent others from entering the area.
-
Waste Minimization
A core principle of green chemistry and responsible lab management is the reduction of waste.[12]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[12]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain a clear and updated chemical inventory to avoid ordering duplicates and to track expiration dates.[13]
By adhering to this comprehensive protocol, you ensure the safety of your personnel, maintain regulatory compliance, and uphold the principles of responsible scientific research.
References
- 1. tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 2. tert-Butyl 3-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4,6-Dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid te… [cymitquimica.com]
- 5. tert-Butyl 4,6-dihydropyrrolo(3,4-c)pyrazole-5(1H)-carboxylate | C10H15N3O2 | CID 7147072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
